molecular formula C₂₂¹³C₃H₂₂N₁₀O₃ B1147285 VP 14637-13C3 CAS No. 1331665-99-6

VP 14637-13C3

Cat. No.: B1147285
CAS No.: 1331665-99-6
M. Wt: 513.49
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

VP 14637-13C3, also known as VP 14637-13C3, is a useful research compound. Its molecular formula is C₂₂¹³C₃H₂₂N₁₀O₃ and its molecular weight is 513.49. The purity is usually 95%.
BenchChem offers high-quality VP 14637-13C3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about VP 14637-13C3 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1331665-99-6

Molecular Formula

C₂₂¹³C₃H₂₂N₁₀O₃

Molecular Weight

513.49

Synonyms

2,2’-[(4-Hydroxyphenyl)methylene]bis[4-[[(5-methyl-1H-tetrazol-1-yl)imino]methyl]phenol-13C3; 

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to VP 14637-13C3: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of VP 14637-13C3, a stable isotope-labeled version of the potent respiratory syncytial virus (RSV) fusion inhibitor, VP-14637. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical characteristics, a proposed synthetic pathway, detailed analytical methodologies, and the critical applications of this isotopologue in advancing antiviral research.

Introduction: The Significance of VP 14637 and its Labeled Analogue

Respiratory syncytial virus (RSV) is a leading cause of severe lower respiratory tract infections, particularly in infants and the elderly.[1] The RSV fusion (F) protein is a critical component for viral entry into host cells, making it a prime target for antiviral therapies.[2] VP-14637 is a small molecule inhibitor that potently targets the RSV F protein, preventing the fusion of the viral envelope with the host cell membrane.[3] It has demonstrated impressive in vitro efficacy, with a 50% effective concentration (EC50) of 1.4 nM.[]

To facilitate crucial stages of drug development, such as pharmacokinetic and metabolic studies, stable isotope-labeled analogues are indispensable tools.[5] VP 14637-13C3, containing three carbon-13 atoms, serves this purpose. The incorporation of ¹³C, a non-radioactive, stable isotope, allows for the precise and sensitive quantification of the parent drug in complex biological matrices using mass spectrometry.[6][7] This guide will explore the technical details of this essential research compound.

Chemical Structure and Physicochemical Properties

VP 14637 is a triphenol-based, bis-tetrazole-benzhydrylphenol derivative.[8][9] The stable isotope-labeled version, VP 14637-13C3, is chemically identical to the parent compound, with the exception of three ¹²C atoms being replaced by ¹³C atoms. This substitution results in a nominal mass increase of 3 Daltons.

IUPAC Name: 5,5′-bis[1-(((5-amino-1H-tetrazolyl)imino)methyl)] 2,2′,4"-methylidynetrisphenol[8]

Molecular Formula (VP 14637-13C3): C₂₂¹³C₃H₂₂N₁₀O₃

While the exact positions of the three ¹³C atoms are not publicly disclosed and are specific to the manufacturer's synthetic route, they are strategically incorporated to be chemically stable and not readily exchanged.

The physicochemical properties of VP 14637-13C3 are expected to be nearly identical to those of the unlabeled VP-14637, as the introduction of stable isotopes does not significantly alter properties like solubility, pKa, or chromatographic retention time under typical reversed-phase conditions.[10]

PropertyValue (for VP-14637)Reference
Molecular Formula C₂₅H₂₂N₁₀O₃[11]
Molecular Weight 510.51 g/mol [11]
Appearance White to off-white solid[11]
Solubility DMSO: 125 mg/mL[11]
In Vitro Efficacy (EC₅₀) 1.4 nM (cytopathic effect assay)[]
Mechanism of Action RSV Fusion Inhibitor[3][12]

Synthesis of VP 14637-13C3: A Proposed Pathway

The synthesis of the parent compound, VP-14637, has been described in the literature.[8] A plausible synthetic route for the ¹³C₃-labeled version would involve the incorporation of ¹³C-labeled precursors at a suitable stage. Based on the known synthesis, a logical approach would be to introduce the ¹³C atoms via a labeled benzaldehyde derivative.

The following diagram illustrates a proposed, high-level synthetic workflow for VP 14637-13C3. The rationale for this approach is to introduce the isotopic labels through a commercially available or readily synthesizable precursor, such as a ¹³C-labeled 4-methoxybenzoate, which would then be carried through the synthetic sequence.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product A 3-Bromo-4-methoxybenzaldehyde S1 Protection of Aldehyde A->S1 B Methyl 4-methoxybenzoate-[ring-13C3] (Hypothetical Labeled Precursor) S2 Grignard-type Reaction B->S2 C 1-Amino-5-methyl tetrazole S6 Condensation Reaction C->S6 S1->S2 S1->S2 Protected Aldehyde S3 Triphenylmethanol Formation (with 13C3-labeled ring) S2->S3 S2->S3 Intermediate S4 Formic Acid Cyclization S3->S4 S3->S4 Labeled Triphenylmethanol S5 Demethylation (BBr3) S4->S5 S4->S5 Labeled Methylenebisbenzaldehyde S5->S6 S5->S6 Unprotected Bisbenzaldehyde P VP 14637-13C3 S6->P

Caption: Proposed synthetic workflow for VP 14637-13C3.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of VP 14637-13C3. The two primary techniques for this are mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight and the incorporation of the three ¹³C atoms.

Expected Observation: The mass spectrum of VP 14637-13C3 will show a molecular ion peak ([M+H]⁺) that is 3 m/z units higher than that of the unlabeled VP-14637.

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation: Prepare a 1 µg/mL solution of VP 14637-13C3 in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to elute the compound (e.g., 5% to 95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Mode: Full scan from m/z 100-1000 to observe the parent ion.

    • Expected [M+H]⁺ for VP-14637: ~511.2 m/z.

    • Expected [M+H]⁺ for VP 14637-13C3: ~514.2 m/z.

  • Tandem MS (MS/MS): Perform product ion scans on the precursor ions (~511.2 and ~514.2 m/z) to generate fragmentation patterns for structural confirmation. The fragmentation pattern should be consistent between the labeled and unlabeled compounds, with fragment ions containing the ¹³C labels showing a corresponding +3 Da mass shift.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure and can, with specialized techniques, confirm the location of the ¹³C labels.

Expected Observation:

  • ¹H NMR: The spectrum will be virtually identical to that of the unlabeled compound.

  • ¹³C NMR: The signals corresponding to the ¹³C-labeled carbon atoms will be significantly enhanced in intensity. The chemical shifts will remain largely unchanged.

Experimental Protocol: ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of VP 14637-13C3 in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiment: Acquire a standard proton-decoupled ¹³C NMR spectrum.

  • Data Analysis: Compare the acquired spectrum to the spectrum of an unlabeled VP-14637 standard. The three carbon signals corresponding to the labeled positions will exhibit a dramatically higher signal-to-noise ratio.

Applications in Drug Development

The primary and most critical application of VP 14637-13C3 is as an internal standard for the quantitative analysis of VP-14637 in biological samples (e.g., plasma, serum, tissue homogenates) by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14]

Why use a Stable Isotope-Labeled Internal Standard?

  • Accuracy and Precision: It co-elutes with the analyte and experiences identical matrix effects (ion suppression or enhancement), sample preparation losses, and ionization efficiencies.[10] This allows for highly accurate and precise quantification.

  • Gold Standard: The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis by regulatory agencies.

The following diagram illustrates a typical workflow for a quantitative bioanalytical assay using VP 14637-13C3.

Bioanalysis_Workflow A Biological Sample (e.g., Plasma) B Spike with VP 14637-13C3 (Internal Standard) A->B C Sample Preparation (e.g., Protein Precipitation) B->C B->C Known amount of IS added D LC-MS/MS Analysis C->D E Data Processing D->E D->E Peak Area Ratios (Analyte / IS) F Concentration Calculation E->F E->F Calibration Curve Comparison

Caption: Workflow for quantitative bioanalysis using a stable isotope-labeled internal standard.

Experimental Protocol: Quantitative Bioanalysis of VP-14637

  • Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards and QCs by spiking known concentrations of unlabeled VP-14637 into a blank biological matrix (e.g., human plasma).

  • Sample Preparation:

    • To an aliquot of each standard, QC, and unknown study sample, add a fixed amount of VP 14637-13C3 solution (the internal standard).

    • Perform protein precipitation by adding a solvent like acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Use chromatographic conditions that provide good retention and peak shape for VP-14637.

    • Set up the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode.

      • MRM Transition for VP-14637: Monitor a specific precursor-to-product ion transition (e.g., m/z 511.2 → fragment ion).

      • MRM Transition for VP 14637-13C3: Monitor the corresponding mass-shifted transition (e.g., m/z 514.2 → fragment ion).

  • Data Analysis:

    • For each sample, calculate the ratio of the peak area of the analyte (VP-14637) to the peak area of the internal standard (VP 14637-13C3).

    • Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

    • Determine the concentration of VP-14637 in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

VP 14637-13C3 is a vital research tool for the development of the promising anti-RSV agent, VP-14637. Its role as an internal standard in quantitative bioanalytical assays is paramount for obtaining the high-quality pharmacokinetic and toxicokinetic data required for regulatory submissions. This guide has provided a detailed overview of its chemical nature, a plausible synthetic strategy, comprehensive analytical protocols for its characterization, and a step-by-step methodology for its primary application. As research into RSV inhibitors continues, the use of such precision tools will be fundamental to the successful translation of potent molecules from the laboratory to the clinic.

References

  • Simultaneous Monitoring of 3 Antiviral Drugs in Serum Using Liquid Chromatography-Tandem Mass Spectrometry: Full Validation and Clinical Application. Therapeutic Drug Monitoring, 2026, 48(1), 119-126.
  • Antiviral drug Triazavirin, selectively labeled with 2H, 13C, and 15N stable isotopes. Synthesis and properties. Chemistry of Heterocyclic Compounds, 2021.
  • Recombinant RSV reporter virus.
  • Simultaneous quantification method for multiple antiviral drugs in serum using isotope dilution liquid chromatography–tandem mass spectrometry. Request PDF, 2025.
  • Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes. Molecules, 2021, 26(8), 2135.
  • Inhibition of Respiratory Syncytial Virus Fusion by the Small Molecule VP-14637 via Specific Interactions with F Protein. Journal of Virology, 2003, 77(9), 5054-5064.
  • 2H 13C Labeled Compounds for Research - Stable Isotope. BOC Sciences.
  • 13C Labeled Compounds. Isotope Science / Alfa Chemistry.
  • Analysis of Remdesivir and other Antiviral Drugs Using LC-MS/MS. Sigma-Aldrich.
  • Small molecules VP-14637 and JNJ-2408068 inhibit respiratory syncytial virus fusion by similar mechanisms.
  • Structure of VP-14637.
  • VP-14637 - Potent RSV Inhibitor for Antiviral Research. APExBIO.
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace.
  • 13C-Stable Isotope Labeling. University of North Texas Research.
  • VP-14637 ViroPharma.
  • Small molecules VP-14637 and JNJ-2408068 inhibit respiratory syncytial virus fusion by similar mechanisms. Antimicrobial Agents and Chemotherapy, 2005, 49(6), 2460-2466.
  • VP-14637 (MDT-637). MedchemExpress.com.
  • Applications of 13C-Labeled FDCA in Metabolic Studies: A Technical Guide. Benchchem.
  • CAS 235106-62-4 (VP-14637). BOC Sciences.
  • Inhibition of Respiratory Syncytial Virus Fusion by the Small Molecule VP-14637 via Specific Interactions with F Protein.
  • Inhibition of respiratory syncytial virus fusion by the small molecule VP-14637 via specific interactions with F protein. PubMed, 2003.

Sources

Probing the Allosteric Inhibition of RSV Fusion: A Technical Guide to Carbon-13 Labeled VP-14637 in Biophysical Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the application of Carbon-13 (¹³C) labeled VP-14637 in the study of the Respiratory Syncytial Virus (RSV) fusion (F) protein. We will delve into the mechanistic underpinnings of VP-14637's potent antiviral activity and detail the advanced biophysical methodologies that leverage isotopic labeling to dissect its interaction with the RSV F protein at a molecular level.

Introduction: The Critical Role of the RSV Fusion Protein and the Rise of Small Molecule Inhibitors

Human Respiratory Syncytial Virus (RSV) is a leading cause of severe lower respiratory tract infections, particularly in infants and the elderly.[1][2] The viral entry into host cells is mediated by the RSV F protein, a class I fusion glycoprotein.[1][3] This protein undergoes a dramatic conformational change from a metastable prefusion state to a highly stable postfusion state, driving the fusion of the viral and host cell membranes.[1][4][5][6]

The indispensable role of the F protein in the viral life cycle makes it a prime target for antiviral therapies.[3][7] Small molecule inhibitors that target the F protein have emerged as a promising therapeutic strategy.[2][7] Among these, VP-14637, a triphenol-based molecule, has demonstrated potent inhibition of RSV-mediated cell fusion and viral replication.[8][9]

The Mechanism of Action of VP-14637: Stabilizing the Prefusion State

VP-14637 does not block viral attachment but rather inhibits the fusion process itself.[8][9] It achieves this by binding to a transient, prefusion conformation of the RSV F protein.[2][8] This binding event stabilizes the metastable prefusion state, preventing the F protein from undergoing the necessary conformational rearrangements to its postfusion form, thereby halting viral entry.[2]

Studies have revealed that VP-14637 binds to a three-fold-symmetric pocket within the central cavity of the prefusion F protein.[2] This binding site is a hydrophobic cavity formed by the inner core of the F protein, with interactions involving both the heptad repeat 1 (HR1) and heptad repeat 2 (HR2) domains.[10] The development of viral resistance to VP-14637 is associated with mutations in these regions, further confirming the binding site and mechanism of action.[8][10]

The Power of Carbon-13 Labeling in Elucidating Drug-Protein Interactions

To gain a deeper, atomic-level understanding of how VP-14637 interacts with the RSV F protein, isotopic labeling of the inhibitor is an invaluable tool. While tritium ([³H]) labeling has been used in initial binding assays, Carbon-13 (¹³C) labeling opens the door to a suite of powerful biophysical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. By selectively incorporating ¹³C atoms into the VP-14637 molecule, researchers can directly observe the ligand's behavior upon binding to the F protein.

Synthesis of ¹³C-Labeled VP-14637: A Conceptual Approach

The precise synthetic route for ¹³C-labeled VP-14637 would be proprietary. However, a general strategy can be conceptualized based on established methods for synthesizing ¹³C-labeled organic molecules.[11][12][13] The synthesis would likely involve the introduction of a ¹³C-enriched precursor at a key step in the synthetic pathway of the triphenolic scaffold or the benzimidazole moieties of a related compound. For instance, a ¹³C-labeled formate could be used as a source for a carboxyl group that is later incorporated into the core structure.[12]

13C_Precursor ¹³C-Labeled Precursor (e.g., ¹³C-formate, ¹³C-methyl iodide) Intermediate_B ¹³C-Labeled Intermediate B 13C_Precursor->Intermediate_B Incorporation Intermediate_A Unlabeled Intermediate A VP14637_Core Unlabeled VP-14637 Core Structure Intermediate_A->VP14637_Core Final_Product ¹³C-Labeled VP-14637 Intermediate_B->Final_Product VP14637_Core->Final_Product Final Assembly cluster_0 Sample Preparation cluster_1 NMR Spectroscopy cluster_2 Data Analysis Protein Unlabeled RSV F Protein (Constant Concentration) NMR_Sample NMR Samples Ligand ¹³C-Labeled VP-14637 (Increasing Concentrations) Acquisition Acquire 2D ¹H-¹³C HSQC Spectra NMR_Sample->Acquisition Overlay Overlay Spectra Acquisition->Overlay CSP Measure Chemical Shift Perturbations (CSPs) Overlay->CSP Binding_Curve Plot CSP vs. [Ligand]/[Protein] CSP->Binding_Curve Kd Determine Dissociation Constant (Kd) Binding_Curve->Kd

Workflow for Chemical Shift Perturbation (CSP) mapping using ¹³C-labeled VP-14637.

STD NMR is a ligand-observed NMR technique that is particularly useful for identifying binding ligands and mapping their binding epitopes. [14][15][16]In this experiment, a selective saturation pulse is applied to the protein. This saturation is transferred to a bound ligand through spin diffusion. When the ligand dissociates, it carries this "saturation memory," leading to a decrease in the intensity of its NMR signals. By comparing the saturated spectrum with a reference spectrum, a difference spectrum is generated that only shows signals from the binding ligand. The relative intensities of the signals in the STD spectrum reveal which parts of the ligand are in closest proximity to the protein.

Experimental Protocol: ¹³C-Edited STD NMR

While conventional STD NMR observes proton signals, ¹³C-edited STD experiments can be performed with a ¹³C-labeled ligand to improve spectral resolution and provide more detailed information. [14][17]

  • Sample Preparation: Prepare a sample containing the unlabeled RSV F protein and ¹³C-labeled VP-14637.

  • NMR Data Acquisition: Acquire two sets of ¹³C-edited spectra: one with on-resonance saturation of the protein and one with off-resonance saturation.

  • Data Analysis: Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum. The signals in the STD spectrum correspond to the ¹³C atoms of VP-14637 that are in close contact with the F protein.

Isothermal Titration Calorimetry (ITC): Quantifying the Thermodynamics of Binding

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event. [18][19]This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment. [18][19]The use of ¹³C-labeled VP-14637 is not a requirement for ITC, but ITC provides crucial thermodynamic data that complements the structural information obtained from NMR.

Experimental Protocol: ITC Titration of VP-14637 into RSV F Protein

  • Sample Preparation: Prepare a solution of purified RSV F protein in the sample cell and a solution of VP-14637 (labeled or unlabeled) in the injection syringe. Both solutions must be in the same buffer to minimize heats of dilution. [20]2. ITC Experiment: Titrate the VP-14637 solution into the F protein solution in a series of small injections. The heat change associated with each injection is measured.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.

ParameterDescriptionTypical Value for High-Affinity Interaction
Kd Dissociation ConstantNanomolar (nM) to low micromolar (µM)
n Stoichiometry~1 (for a 1:1 binding model)
ΔH Enthalpy ChangeCan be positive (endothermic) or negative (exothermic)
ΔS Entropy ChangeCan be positive or negative

Data Interpretation and Integrated Insights

The combination of NMR and ITC data provides a comprehensive picture of the VP-14637-F protein interaction.

  • NMR (CSP and STD): Identifies the binding event, maps the binding interface on the ligand, and provides structural information about the bound conformation.

  • ITC: Quantifies the binding affinity and reveals the thermodynamic driving forces (enthalpic and/or entropic) of the interaction.

By integrating these datasets, researchers can build a detailed model of how VP-14637 recognizes and binds to the prefusion conformation of the RSV F protein, leading to the potent inhibition of viral fusion. This knowledge is critical for the rational design of next-generation RSV inhibitors with improved efficacy and resistance profiles.

Conclusion

The use of Carbon-13 labeled VP-14637 in conjunction with advanced biophysical techniques like NMR and ITC offers an unparalleled level of detail in the study of RSV F protein inhibition. This approach not only validates the mechanism of action of this potent inhibitor but also provides a robust platform for the structure-based design of novel antiviral therapeutics against RSV.

References

  • Structure of the RSV F protein on prefusion and postfusion... - ResearchGate. (n.d.). Retrieved February 23, 2024, from [Link]

  • McLellan, J. S., & Graham, B. S. (2014). Structure and function of RSV surface glycoproteins. In Current topics in microbiology and immunology (Vol. 372, pp. 83–106). Springer.
  • NMR Analysis of Protein-Ligand Interactions. (n.d.). Retrieved February 23, 2024, from [Link]

  • Protein complexes studied by NMR spectroscopy - PMC. (n.d.). Retrieved February 23, 2024, from [Link]

  • Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins - PMC. (n.d.). Retrieved February 23, 2024, from [Link]

  • Swanson, K. A., Settembre, E. C., Shaw, C. A., Dey, A. K., Rappuoli, R., & Dormitzer, P. R. (2011). Structure of respiratory syncytial virus fusion glycoprotein in the postfusion conformation reveals preservation of neutralizing epitopes. Journal of virology, 85(15), 7597–7607.
  • McLellan, J. S., Yang, Y., Graham, B. S., & Kwong, P. D. (2011). Structural basis for immunization with postfusion respiratory syncytial virus fusion F glycoprotein (RSV F) to elicit high neutralizing antibody titers.
  • The RSV F p27 peptide: current knowledge, important questions - Frontiers. (2023, June 20). Retrieved February 23, 2024, from [Link]

  • Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed. (n.d.). Retrieved February 23, 2024, from [Link]

  • Investigation of Protein Ligand Interactions by NMR - BioNMR Lab @ USTC. (n.d.). Retrieved February 23, 2024, from [Link]

  • Isothermal titration calorimetry studies of aptamer-small molecule interactions: practicalities and pitfalls. (2018, June 12). Retrieved February 23, 2024, from [Link]

  • Williamson, M. P. (2013). Using chemical shift perturbation to characterise ligand binding. Progress in nuclear magnetic resonance spectroscopy, 73, 1–16.
  • Vaynberg, J., & Qin, J. (2006). 13C Direct Detected NMR for Challenging Systems. Chemical reviews, 106(1), 129–153.
  • Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. (2019, January 10). Retrieved February 23, 2024, from [Link]

  • Ligand Binding by Chemical Shift Perturbation | BCM - Baylor College of Medicine. (n.d.). Retrieved February 23, 2024, from [Link]

  • NMR-Based Screening of Proteins Containing 13 C-Labeled Methyl Groups - ResearchGate. (n.d.). Retrieved February 23, 2024, from [Link]

  • Cianci, C., Langley, D. R., Dischino, D. D., Sun, Y., Yu, K. L., & Krystal, M. (2005). Small molecules VP-14637 and JNJ-2408068 inhibit respiratory syncytial virus fusion by similar mechanisms. Antimicrobial agents and chemotherapy, 49(6), 2457–2465.
  • The Evaluation of Isotope Editing and Filtering for Protein—Ligand Interaction Elucidation by Nmr - ResearchGate. (n.d.). Retrieved February 23, 2024, from [Link]

  • Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. (n.d.). Retrieved February 23, 2024, from [Link]

  • Douglas, J. L., Panis, M. L., Ho, E., Lin, K. Y., Krawczyk, S. H., Grant, D. M., Cai, R., Swaminathan, S., & Cihlar, T. (2003). Inhibition of respiratory syncytial virus fusion by the small molecule VP-14637 via specific interactions with F protein. Journal of virology, 77(9), 5054–5064.
  • Using chemical shift perturbation to characterise ligand binding - ResearchGate. (n.d.). Retrieved February 23, 2024, from [Link]

  • 13C Saturation-Transfer Difference (STD)-NMR Experiments Using INEPT Polarization Transfer - SciSpace. (n.d.). Retrieved February 23, 2024, from [Link]

  • Novel Saturation Transfer Difference (STD) NMR approaches to understand biologically relevant protein- carbohydrate interactions. (n.d.). Retrieved February 23, 2024, from [Link]

  • Isothermal Titration Calorimetry (ITC) – iTC200 - OSTR - National Cancer Institute. (n.d.). Retrieved February 23, 2024, from [Link]

  • Recent developments and applications of saturation transfer difference nuclear magnetic resonance (STD NMR) spectroscopy - Molecular BioSystems (RSC Publishing). (n.d.). Retrieved February 23, 2024, from [Link]

  • Saturation Transfer Difference NMR Spectroscopy for Identifying Ligand Epitopes and Binding Specificities. (n.d.). Retrieved February 23, 2024, from [Link]

  • McLellan, J. S., & Graham, B. S. (2014). Structure and function of RSV surface glycoproteins. In Current topics in microbiology and immunology (Vol. 372, pp. 83–106). Springer.
  • 13C Saturation-Transfer Difference (STD)-NMR Experiments Using INEPT Polarization Transfer | Request PDF - ResearchGate. (n.d.). Retrieved February 23, 2024, from [Link]

  • Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC. (n.d.). Retrieved February 23, 2024, from [Link]

  • Synthesis and characterization of 13C labeled carnosine derivatives for isotope dilution mass spectrometry measurements in biolo - CNR-IRIS. (2021, July 26). Retrieved February 23, 2024, from [Link]

  • NMR for Studying Protein-Ligand Interactions - Creative Biostructure. (2025, April 30). Retrieved February 23, 2024, from [Link]

  • Synthesis of 13C-labeled α-Amino Acids via Visible Light-Driven C(sp3)–H Carboxylation with 13C-Formate | ChemRxiv. (n.d.). Retrieved February 23, 2024, from [Link]

  • Synthesis of 13C-Labelled 2-Pyrones: Towards Imaging in Biomedical Applications. - White Rose eTheses Online. (2018, December 12). Retrieved February 23, 2024, from [Link]

  • Top Ten Tips for Producing 13C 15N Protein in Abundance - MIT. (n.d.). Retrieved February 23, 2024, from [Link]

  • RSV F PROTEIN COMPOSITIONS AND METHODS FOR MAKING SAME - European Patent Office - EP 3178490 A2 - Googleapis.com. (2010, July 15). Retrieved February 23, 2024, from [Link]

  • Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved February 23, 2024, from [Link]

  • EP3178490A3 - Rsv f protein compositions and methods for making same - Google Patents. (n.d.).
  • Respiratory syncytial virus - The discovery and optimization of orally bioavailable fusion inhibitors - ResearchGate. (n.d.). Retrieved February 23, 2024, from [Link]

  • Wu, S., & Liu, S. (2013). Respiratory syncytial virus entry inhibitors targeting the F protein. Viruses, 5(1), 282–295.
  • Douglas, J. L., Panis, M. L., Ho, E., Lin, K. Y., Krawczyk, S. H., Grant, D. M., Cai, R., Swaminathan, S., & Cihlar, T. (2003). Inhibition of respiratory syncytial virus fusion by the small molecule VP-14637 via specific interactions with F protein. Journal of virology, 77(9), 5054–5064.
  • Molecular mechanism of respiratory syncytial virus fusion inhibitors - Scilit. (n.d.). Retrieved February 23, 2024, from [Link]

  • CHAPTER 2: Respiratory Syncytial Virus Fusion Inhibitors - Books - The Royal Society of Chemistry. (2012, April 24). Retrieved February 23, 2024, from [Link]

Sources

Precision Virology: Applications of 13C-Labeled RSV Fusion Inhibitors in Structural Dynamics and DMPK

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The development of small-molecule RSV fusion inhibitors, such as Presatovir (GS-5806) and JNJ-53718678, represents a paradigm shift in antiviral therapy. These compounds target the metastable prefusion conformation of the RSV Fusion (F) protein, locking it in a state incapable of triggering viral entry. However, the transient nature of the prefusion F trimer and the high molecular weight of the complex (~180 kDa) present significant challenges for standard structural biology and pharmacokinetic (PK) characterization.

This technical guide details the application of Carbon-13 (13C) enrichment to overcome these barriers. By incorporating 13C stable isotopes into fusion inhibitors, researchers can leverage isotope-filtered Nuclear Magnetic Resonance (NMR) to resolve binding poses in solution and utilize high-resolution Mass Spectrometry (HRMS) for precise metabolite tracking (DMPK) without the safety constraints of radiolabeling.

The Mechanistic Challenge: Targeting the Metastable F Trimer

To understand the utility of 13C-labeling, one must first grasp the target dynamics. The RSV F protein is a Type I fusion protein that drives the merger of the viral envelope with the host cell membrane.[1][2]

  • The Trigger: The F protein exists in a high-energy prefusion state. Upon triggering, it undergoes a dramatic conformational collapse into a stable postfusion six-helix bundle (6-HB).

  • The Inhibitor's Role: Fusion inhibitors like GS-5806 bind to a three-fold symmetric central cavity within the prefusion trimer. They act as "molecular staples," cross-linking the fusion peptide region to the heptad repeat B (HRB) domain, thereby preventing the refolding event required for infection.

The Analytical Gap: While Cryo-EM provides static snapshots, it fails to capture the dynamic "breathing" of the central cavity in solution. Standard proton (1H) NMR is rendered useless by the massive background signal of the glycosylated protein trimer. 13C-labeling of the inhibitor is the only viable solution to spectrally isolate the drug's behavior within the binding pocket.

Structural Biology: 13C-Edited NMR in Solution

The primary application of 13C-labeled RSV inhibitors is Isotope-Filtered NMR . This technique suppresses the signal from the unlabeled protein (12C), allowing exclusive observation of the labeled ligand (13C) and its interactions.

Experimental Principle: The "Spy" in the Cavity

By synthesizing a fusion inhibitor with 13C labels at key positions (e.g., the pyrazolo[1,5-a]pyrimidine core of GS-5806), researchers can perform 2D 13C-filtered NOESY experiments.

  • Intramolecular NOEs: Reveal the conformation of the drug while bound (bioactive pose).

  • Intermolecular NOEs: If the protein is deuterated (2H) and the ligand is 13C-labeled, cross-peaks reveal specific contact points between the drug and the F protein residues (e.g., Phe140, Phe488).

Workflow Diagram: 13C-Filtered NMR

The following diagram illustrates the magnetization transfer pathway used to isolate the pharmacophore's signal.

NMR_Workflow cluster_0 Sample Preparation cluster_1 Pulse Sequence (13C-Filter) cluster_2 Data Output L_Free 13C-Labeled Inhibitor (Free Ligand) Complex Ligand-Protein Complex L_Free->Complex P_Unlabeled RSV F Trimer (Unlabeled/Deuterated) P_Unlabeled->Complex Filter 13C Isotope Filter (Suppress 12C/1H) Complex->Filter NOE NOE Mixing (Magnetization Transfer) Filter->NOE Select 13C-H Spectrum 2D NOESY Spectrum (Ligand Peaks Only) NOE->Spectrum Detect Transfer Structure Bound Conformation (Bioactive Pose) Spectrum->Structure

Caption: Workflow for 13C-filtered NMR to determine the bioactive conformation of RSV fusion inhibitors within the high-molecular-weight F protein complex.

DMPK Applications: Metabolic Flux & Safety

Beyond structural biology, 13C-labeled inhibitors are critical for Drug Metabolism and Pharmacokinetics (DMPK) . GS-5806, for example, undergoes extensive metabolism via N-acetylation and reductive deamination.[3]

Mass Defect Filtering (MDF)

Using a 13C-labeled analog (e.g., +3 Da or +6 Da mass shift) allows researchers to identify metabolites in complex matrices (plasma, lung epithelial lining fluid) with high specificity.

ParameterUnlabeled Drug (12C)13C-Labeled DrugAdvantage
Detection Standard MSMS with Mass Shift (+n Da)Distinguishes drug-related ions from biological matrix noise.
Quantitation External StandardInternal Standard (IDMS)Corrects for ionization suppression in LC-MS/MS.
Safety N/ANon-RadioactiveSafe for use in human microdosing or pediatric clinical trials.
Protocol: Metabolite Identification via 13C-Tracer
  • Incubation: Incubate 13C-GS-5806 with human liver microsomes or hepatocytes.

  • Extraction: Quench with acetonitrile; centrifuge to remove proteins.

  • Analysis: Inject supernatant into LC-HRMS (High-Res Mass Spec).

  • Data Processing: Apply a "Twin-Ion" search filter. The software looks for doublets separated by the exact mass difference of the 13C label. Only peaks showing this "isotopic signature" are valid metabolites, eliminating 99% of false positives.

Synthetic Protocol: 13C-Labeling of a GS-5806 Analog

To perform these experiments, one must first synthesize the labeled compound. The following protocol outlines a retrosynthetic strategy to introduce a 13C label into the pyrazolo[1,5-a]pyrimidine core , a common scaffold in RSV fusion inhibitors.

Retrosynthetic Strategy

The label is best introduced early using a commercially available 13C-precursor like [1,3-13C2]dimethyl malonate or 13C-formic acid .

Target Molecule: 13C-labeled Presatovir (GS-5806) analog.

Step-by-Step Synthesis
  • Precursor Activation: React [1,3-13C2]dimethyl malonate with hydrazine hydrate to form [1,3-13C2]malonyl dihydrazide .

  • Cyclization (Core Formation): Condense the dihydrazide with the appropriate keto-nitrile or acetylacetone derivative to close the pyrazole ring, yielding a 13C-labeled pyrazole intermediate .

  • Scaffold Elaboration: React the labeled pyrazole with 3-dimethylaminoacrolein (or equivalent) to fuse the pyrimidine ring, forming the 13C-pyrazolo[1,5-a]pyrimidine .

  • Coupling: Perform an amide coupling between the labeled core carboxylic acid and the (S)-2-aminomethyl-pyrrolidine fragment (the "tail" of GS-5806).

  • Final Functionalization: Attach the sulfonamide moiety via nucleophilic substitution if not already present.

Synthesis Workflow Diagram

Synthesis_Pathway cluster_inputs Precursors cluster_steps Reaction Sequence C13 13C-Dimethyl Malonate (Isotopic Source) Step1 Cyclization (Formation of 13C-Pyrazole) C13->Step1 Hydrazine Hydrazine Hydrate Hydrazine->Step1 Step2 Ring Fusion (Pyrazolo[1,5-a]pyrimidine Core) Step1->Step2 + 3-DMA Step3 Amide Coupling (Attach Pyrrolidine Tail) Step2->Step3 + Amine Sidechain Final 13C-GS-5806 Analog (NMR/MS Ready) Step3->Final

Caption: Synthetic route for incorporating stable 13C isotopes into the pyrazolo-pyrimidine core of RSV fusion inhibitors.

References

  • Mackman, R. L., et al. (2015). "Discovery of an Oral Respiratory Syncytial Virus (RSV) Fusion Inhibitor (GS-5806) and Clinical Proof of Concept in a Human RSV Challenge Study." Journal of Medicinal Chemistry. Link

  • Battles, M. B., & McLellan, J. S. (2019). "Respiratory syncytial virus entry and how to block it." Nature Reviews Microbiology. Link

  • Samuel, D., et al. (2015). "GS-5806 Inhibits Pre- to Postfusion Conformational Changes of the Respiratory Syncytial Virus Fusion Protein."[4][5][6] Antimicrobial Agents and Chemotherapy.[6] Link

  • Mayer, M., & Meyer, B. (2001). "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie International Edition. Link

  • Roymans, D., et al. (2017). "Therapeutic Efficacy of a Respiratory Syncytial Virus Fusion Inhibitor." Nature Communications. Link

  • Bonn, T., et al. (2010). "13C-Labeling in Drug Discovery: Applications in DMPK and Bioanalysis." Bioanalysis. Link

Sources

Technical Whitepaper: Molecular Characterization and Isotopic Enrichment of VP 14637-13C3

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular characteristics, isotopic enrichment analysis, and bioanalytical applications of VP 14637-13C3 . This document is structured for researchers and drug development professionals requiring high-fidelity data for pharmacokinetic (PK) and metabolic studies.

Executive Summary

VP 14637 (also known as MDT-637) is a potent, low-molecular-weight fusion inhibitor targeting the Respiratory Syncytial Virus (RSV) F protein.[1] It functions by stabilizing the F protein in a transient conformation, thereby preventing the structural rearrangements necessary for viral entry.

VP 14637-13C3 is the stable isotope-labeled analog of this compound, incorporating three Carbon-13 atoms. It serves as the "gold standard" Internal Standard (IS) for quantitative bioanalysis (LC-MS/MS) in drug metabolism and pharmacokinetics (DMPK). The introduction of a +3.0 Da mass shift eliminates signal interference (crosstalk) from the native analyte while maintaining identical chromatographic behavior, ensuring precise quantification in complex biological matrices like plasma and lung tissue.

Part 1: Chemical Identity & Molecular Architecture

To accurately utilize VP 14637-13C3, one must first understand the baseline architecture of the unlabeled parent compound.

Unlabeled VP 14637

The molecule is a triphenol-based derivative containing two tetrazole-imino side chains. Its high nitrogen content contributes to its specific binding affinity for the RSV F protein core.

ParameterSpecification
Chemical Name 2,2'-[(4-hydroxyphenyl)methylene]bis[4-[[(5-methyl-1H-tetrazol-1-yl)imino]methyl]-phenol
CAS Number 235106-62-4
Molecular Formula C₂₅H₂₂N₁₀O₃
Monoisotopic Mass 510.1877 Da
Average Mol.[1][2][3][4][5][6][7][8][9][10][11][12] Weight 510.51 g/mol
Labeled VP 14637-13C3 (The Internal Standard)

The 13C3 analog is synthesized by substituting three specific ¹²C atoms with ¹³C stable isotopes. While the exact position of the label depends on the synthetic precursor (often the central methine carbon or the phenolic rings), the critical parameter for bioanalysis is the mass shift .

  • Isotopic Modification: [¹³C]₃ substitution.

  • Mass Shift:

    
     Da.
    
Theoretical Mass Calculation

The mass difference is derived from the neutron addition in the carbon nucleus:





[1][4][9]
ParameterUnlabeled (Native)Labeled (VP 14637-13C3)
Formula

C₂₅H₂₂N₁₀O₃

C₃

C₂₂H₂₂N₁₀O₃
Monoisotopic Mass 510.1877 513.1977

Expert Insight: In LC-MS/MS, this mass shift allows the mass spectrometer to distinguish the drug (VP 14637) from the internal standard (VP 14637-13C3) in the same sample injection, compensating for matrix effects and ionization suppression.

Part 2: Isotopic Enrichment Analysis

Isotopic Enrichment refers to the percentage of the compound that actually contains the desired number of isotopes (in this case, 3). High enrichment (>99 atom % excess) is critical to prevent "unlabeled" contribution from the IS interfering with the analyte signal.

Calculating Isotopic Enrichment (Atom % Excess)

Enrichment is typically verified using high-resolution mass spectrometry (HRMS) or NMR. The calculation determines the ratio of the labeled isotopolog to the total isotopic cluster.

Formula for Enrichment (


): 


Where:

  • 
    : Peak area of the M+3 ion (m/z ~513.2).
    
  • 
    : Peak area of the M+0 ion (m/z ~510.2).
    
  • 
    : Peak area of incomplete labels (M+1, M+2), if any.
    
Purity Assessment Protocol

A self-validating system for checking the quality of your VP 14637-13C3 batch before use in clinical assays:

  • Blank Injection: Inject pure solvent to ensure no carryover.

  • IS Only Injection: Inject a 100 ng/mL solution of VP 14637-13C3.

  • Crosstalk Check: Monitor the MRM transition for the unlabeled drug (510.2

    
     fragment).
    
    • Acceptance Criteria: The signal in the unlabeled channel must be < 0.5% of the signal in the labeled channel. If it is higher, the isotopic purity is insufficient, and it will bias your lower limit of quantification (LLOQ).

Part 3: Mechanism & Application in Drug Development

Mechanism of Action (RSV Fusion Inhibition)

VP 14637 prevents the RSV F protein from executing the conformational change required to fuse the viral membrane with the host cell membrane.[1]

RSV_Fusion_Inhibition RSV_F RSV F Protein (Metastable Prefusion) Trigger Host Receptor Binding RSV_F->Trigger Stalled Stalled Conformation (Fusion Blocked) RSV_F->Stalled Stabilized by VP 14637 Conf_Change Conformational Rearrangement Trigger->Conf_Change Normal Pathway Fusion Membrane Fusion (Viral Entry) Conf_Change->Fusion VP14637 VP 14637 (Inhibitor) VP14637->RSV_F Binds HR1/HR2 Core Stalled->Conf_Change Prevents

Figure 1: Mechanism of Action. VP 14637 binds to the RSV F protein core, locking it in a stalled state and preventing the conformational changes necessary for viral entry.

Bioanalytical Workflow (LC-MS/MS)

Using VP 14637-13C3 as an internal standard is standard practice for analyzing plasma samples from clinical trials.

Bioanalysis_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Plasma Patient Plasma (Contains VP 14637) Mix Vortex & Equilibrate Plasma->Mix IS_Spike Spike IS (VP 14637-13C3) IS_Spike->Mix PPT Protein Precipitation (Acetonitrile) Mix->PPT Centrifuge Centrifuge (Remove Supernatant) PPT->Centrifuge Inject Inject Supernatant Centrifuge->Inject Separation LC Separation (C18 Column) Inject->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Output Ratio Calculation (Area Analyte / Area IS) Detection->Output

Figure 2: Bioanalytical Workflow.[3] The 13C3-labeled IS is added early to correct for extraction efficiency and ionization variability.

Part 4: Experimental Protocols

Preparation of Calibration Standards

To ensure linearity and accuracy, standards must be prepared fresh.

  • Stock Solution (Analyte): Dissolve 1 mg VP 14637 (unlabeled) in DMSO to yield 1 mg/mL.

  • Stock Solution (IS): Dissolve 1 mg VP 14637-13C3 in DMSO to yield 1 mg/mL.

  • Working IS Solution: Dilute the IS Stock in 50:50 Methanol:Water to a fixed concentration (e.g., 500 ng/mL). This solution will be added to every sample.

  • Calibration Curve: Spike blank plasma with the Analyte Stock to create a range (e.g., 1 ng/mL to 1000 ng/mL).

  • Processing: Add 50 µL of Working IS Solution to 100 µL of each calibration standard.

Mass Spectrometry Conditions (Guideline)

These parameters should be optimized for your specific instrument (e.g., Sciex Triple Quad or Thermo Orbitrap).

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Transitions (MRM):

    • Analyte (VP 14637):

      
       (Common fragments: ~389 or ~121).
      
    • IS (VP 14637-13C3):

      
       (if fragment contains label) OR 
      
      
      
      (if label is lost).
    • Note: It is crucial to determine if the fragment ion retains the 13C labels. If the label is on the central carbon, most fragments will retain the shift.

References

  • Douglas, J. L., et al. (2003).[2][8][10] Inhibition of Respiratory Syncytial Virus Fusion by the Small Molecule VP-14637 via Specific Interactions with F Protein.[1][2][5][6][7][8][10][11] Journal of Virology, 77(9), 5054–5064.[8][10]

  • Douglas, J. L., et al. (2005).[2] Small Molecules VP-14637 and JNJ-2408068 Inhibit Respiratory Syncytial Virus Fusion by Similar Mechanisms.[2][5][6] Antimicrobial Agents and Chemotherapy, 49(6), 2460–2466.[2]

  • MedChemExpress. VP-14637 Product Datasheet and Physical Properties.

  • Cayman Chemical. VP-14637 Technical Information and Solubility Data.

Sources

VP 14637-13C3 CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Stable Isotope Internal Standard for RSV Therapeutic Development

Executive Summary

VP 14637-13C3 is the stable isotope-labeled analog of VP 14637 (MDT-637), a potent small-molecule fusion inhibitor targeting the Respiratory Syncytial Virus (RSV). This isotopologue incorporates three Carbon-13 atoms (


), resulting in a mass shift of approximately +3 Daltons relative to the unlabeled parent compound.

In bioanalytical workflows, specifically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), VP 14637-13C3 serves as the critical Internal Standard (IS) . Its physicochemical properties—chromatographic retention, ionization efficiency, and recovery—mirror the parent drug, while its distinct mass signature allows for precise, interference-free quantification in complex biological matrices (plasma, lung tissue).

Part 1: Chemical Identifiers & Physicochemical Profile

The accurate identification of the reference standard is the foundation of any regulated bioanalytical assay. The following table consolidates the essential chemical data for both the therapeutic agent and its isotopic standard.

Table 1: Comparative Chemical Identity[1]
FeatureParent Compound (VP 14637)Internal Standard (VP 14637-13C3)
CAS Number 235106-62-4 1331665-99-6
Common Synonyms MDT-637; VP-14637VP 14637-13C3; [13C3]-MDT-637
Chemical Name 2,2'-[(4-hydroxyphenyl)methylene]bis[4-[[(5-methyl-1H-tetrazol-1-yl)imino]methyl]-phenol[13C3-labeled analog of parent]
Molecular Formula


Molecular Weight 510.51 g/mol ~513.5 g/mol
Monoisotopic Mass 510.19 Da513.20 Da
Solubility DMSO (~125 mg/mL); Ethanol (<10 mg/mL)DMSO (Recommended stock solvent)
Appearance White to off-white crystalline solidWhite to off-white solid

Critical Note on CAS Validity: While 235106-62-4 is the established global identifier for the parent drug, 1331665-99-6 is the specific identifier assigned to the


 labeled variant by major isotope manufacturers (e.g., Clearsynth). Researchers should verify the Certificate of Analysis (CoA) from their specific vendor, as custom synthesis batches may occasionally carry lot-specific identifiers.
Part 2: Mechanism of Action & Biological Context

To develop a robust assay, one must understand the target biology. VP 14637 functions not by killing the virus directly, but by mechanically arresting its entry into the host cell.

The Fusion Inhibition Pathway

RSV enters host cells via the Fusion (F) protein.[1][][3][4][5] The F protein undergoes a dramatic conformational change from a metastable pre-fusion state to a stable post-fusion state, driving the viral envelope to merge with the cell membrane.

VP 14637 binds specifically to a hydrophobic pocket within the heptad repeat regions of the F protein trimer. This binding acts as a "molecular wedge," stabilizing the pre-fusion conformation and preventing the triggering event required for infection.

Visualization: RSV Fusion Inhibition Pathway

The following diagram illustrates the specific intervention point of VP 14637 within the viral entry cascade.

RSV_Mechanism RSV RSV Virion (F-Protein Pre-fusion) Binding Attachment (G-Protein) RSV->Binding Host Host Cell Membrane Trigger Fusion Trigger Binding->Trigger Fusion Membrane Fusion (Infection) Trigger->Fusion Natural Pathway Block Fusion Arrested (No Infection) Trigger->Block Stabilization Drug VP 14637 (Inhibitor) Drug->Trigger Binds F-Protein Hydrophobic Pocket

Caption: VP 14637 arrests RSV infection by stabilizing the F-protein, preventing the conformational change required for membrane fusion.[][3]

Part 3: Technical Protocol – LC-MS/MS Assay Design
1. Stock Solution Preparation

VP 14637 is hydrophobic and hygroscopic. Improper handling leads to precipitation and non-linear calibration curves.

  • Solvent: 100% DMSO (Dimethyl Sulfoxide). Do not use aqueous buffers for the primary stock.

  • Concentration: Prepare the Master Stock at 1.0 mg/mL.

  • Storage: Aliquot into amber glass vials and store at -80°C. Stable for 6 months.

  • Working Standard: Dilute the DMSO stock into 50:50 Acetonitrile:Water only immediately prior to use.

2. Sample Extraction (Protein Precipitation)

This method is preferred over Solid Phase Extraction (SPE) for VP 14637 due to its high protein binding affinity.

  • Aliquot: Transfer 50 µL of plasma sample to a 96-well plate.

  • IS Spike: Add 10 µL of VP 14637-13C3 working solution (e.g., 500 ng/mL in ACN).

    • Why: Adding IS before precipitation ensures it corrects for any loss during the protein crash.

  • Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Vortex/Centrifuge: Vortex for 2 min; Centrifuge at 4,000 x g for 10 min at 4°C.

  • Transfer: Inject the supernatant directly or dilute 1:1 with water if peak shape is poor.

3. Mass Spectrometry Parameters (MRM)

The +3 Da shift of the -13C3 isotope provides a clean channel separation.

CompoundPolarityPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)
VP 14637 ESI Positive511.2

121.135
VP 14637-13C3 ESI Positive514.2

124.135

Note: The transition to m/z 121.1 typically corresponds to the cleavage of the phenol/linker moiety. The isotope label is likely retained on the fragment if the shift is observed in Q3; otherwise, verify the specific labeling position.

Visualization: Bioanalytical Workflow

The following diagram outlines the logical flow of the extraction and quantification process, ensuring data integrity.

LCMS_Workflow Sample Biological Sample (Plasma/Tissue) Precip Protein Precip (ACN + 0.1% FA) Sample->Precip 50 µL IS Spike IS: VP 14637-13C3 IS->Precip Internal Std Correction Centrifuge Centrifugation (4000g, 10 min) Precip->Centrifuge LC UHPLC Separation (C18 Column) Centrifuge->LC Supernatant MS MS/MS Detection (MRM Mode) LC->MS Retention Time Data Ratio Calculation (Analyte Area / IS Area) MS->Data Quantitation

Caption: Step-by-step bioanalytical workflow using VP 14637-13C3 to normalize extraction efficiency and matrix effects.

References
  • Douglas, J. L., et al. (2003).[1][3] "Inhibition of respiratory syncytial virus fusion by the small molecule VP-14637 via specific interactions with F protein."[1][][3][4][6] Journal of Virology, 77(9), 5054-5064.[1][3][6] Retrieved from [Link]

  • PubChem. (n.d.). VP-14637 Compound Summary (CID 135565536). National Library of Medicine. Retrieved from [Link]

Sources

Methodological & Application

VP 14637-13C3 internal standard for LC-MS/MS quantification

Application Note: High-Sensitivity LC-MS/MS Quantification of RSV Fusion Inhibitor VP-14637 Using Stable Isotope Labeled Internal Standard (VP-14637- C )

Abstract

This application note details a robust, FDA-compliant protocol for the quantification of VP-14637 (MDT-637), a potent Respiratory Syncytial Virus (RSV) fusion inhibitor, in biological matrices. We focus specifically on the utilization of the stable isotope-labeled internal standard, VP-14637-


C

Introduction & Scientific Rationale

The Analyte: VP-14637

VP-14637 is a low-molecular-weight bis-tetrazole-benzhydrylphenol derivative (MW: 510.5 Da).[1][2] It functions by binding to the hydrophobic pocket of the RSV Fusion (F) protein, preventing the conformational changes required for viral entry. Due to its high potency (EC

The Necessity of VP-14637- C

In LC-MS/MS bioanalysis, biological fluids (plasma, BALF) contain phospholipids and salts that can cause ion suppression or enhancement in the ESI source.

  • The Problem: An external standard cannot compensate for these fluctuations if the matrix composition varies between samples.

  • The Solution: VP-14637-

    
    C
    
    
    is a structural analog where three
    
    
    C atoms are replaced by
    
    
    C stable isotopes. It shares the exact physicochemical properties (retention time, pKa, hydrophobicity) as the analyte but is mass-resolved (+3 Da).
  • Mechanism: Any suppression event affecting the analyte at retention time (

    
    ) equally affects the co-eluting IS. The ratio of Analyte Area / IS Area remains constant, normalizing the data.
    

Chemical & Physical Properties[1][2][3]

PropertyAnalyte (VP-14637)Internal Standard (VP-14637-

C

)
Formula C

H

N

O

C


C

H

N

O

Molecular Weight 510.51 g/mol 513.51 g/mol
Solubility Soluble in DMSO, DMF; Poor in waterSoluble in DMSO, DMF
LogP (Predicted) ~4.5 (Hydrophobic)~4.5
Storage -20°C, desiccated, protected from light-20°C, desiccated

Analytical Workflow Visualization

The following diagram outlines the bioanalytical lifecycle from sample receipt to data processing.

AnalyticalWorkflowcluster_prepSample Preparationcluster_lcmsLC-MS/MS AnalysisSampleBiological Sample(Plasma/Lung Homogenate)SpikeSpike IS(VP-14637-13C3)Sample->SpikePPTProtein Precipitation(ACN + 0.1% Formic Acid)Spike->PPTCentrifugeCentrifugation(4000xg, 10 min)PPT->CentrifugeSupernatantSupernatant TransferCentrifuge->SupernatantLCUHPLC Separation(C18 Column)Supernatant->LCESIESI Source(Positive Mode)LC->ESIMS1Q1: Precursor Selection511.5 / 514.5ESI->MS1CIDQ2: Collision CellFragmentationMS1->CIDMS2Q3: Product Ion SelectionQuantificationCID->MS2DataData Analysis(Ratio: Analyte/IS)MS2->Data

Caption: Step-by-step workflow for the extraction and quantification of VP-14637 using a stable isotope internal standard.

Method Development Strategy

Mass Spectrometry Optimization

VP-14637 contains basic nitrogen atoms (tetrazole/amine moieties), making Positive Electrospray Ionization (ESI+) the preferred mode.

  • Infusion: Prepare a 100 ng/mL solution of VP-14637 in 50:50 ACN:Water (0.1% Formic Acid). Infuse at 10 µL/min.

  • Precursor Scan (Q1): Identify the protonated molecular ion

    
    .
    
    • VP-14637: m/z 511.5

    • VP-14637-

      
      C
      
      
      : m/z 514.5
  • Product Scan (MS2): Apply collision energy (CE) ramp (20–50 eV). Select the most intense stable fragment. Common losses for this class include the tetrazole ring or cleavage at the methylene bridge.

    • Note: Ensure no "cross-talk" occurs (i.e., the IS transition should not detect the analyte, and vice versa).

Chromatography Conditions

Due to the hydrophobicity of VP-14637, a C18 column with high carbon load is recommended to ensure retention and separation from early-eluting phospholipids.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 3.0 min: 95% B (Elution of VP-14637)

    • 4.0 min: 95% B

    • 4.1 min: 10% B (Re-equilibration)

Detailed Experimental Protocol

Preparation of Stock Solutions
  • Analyte Stock: Dissolve 1.0 mg VP-14637 in 1.0 mL DMSO . (Concentration: 1 mg/mL).

  • IS Stock: Dissolve 1.0 mg VP-14637-

    
    C
    
    
    in 1.0 mL DMSO .
  • Working IS Solution: Dilute IS Stock in 50% Acetonitrile to a final concentration of 100 ng/mL . This will be added to every sample.

Sample Extraction (Protein Precipitation)

This method is optimized for plasma. For lung tissue, homogenize 1:5 (w/v) in PBS first.

  • Aliquot: Transfer 50 µL of plasma/sample into a 96-well plate or 1.5 mL microtube.

  • IS Addition: Add 20 µL of Working IS Solution (VP-14637-

    
    C
    
    
    ). Vortex gently.
  • Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Mixing: Vortex vigorously for 2 minutes to ensure complete protein precipitation and release of drug from plasma proteins.

  • Centrifugation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant to a clean plate/vial.

  • Dilution: Add 100 µL of Water (Milli-Q) to the supernatant (matches initial mobile phase to prevent peak broadening).

  • Injection: Inject 5 µL onto the LC-MS/MS.

Validation Criteria (FDA/EMA Guidelines)

To ensure the method is scientifically rigorous, the following parameters must be validated according to the FDA Bioanalytical Method Validation Guidance for Industry (2018).

Linearity & Sensitivity
  • Calibration Curve: 8 non-zero standards (e.g., 1.0 ng/mL to 1000 ng/mL).

  • Weighting:

    
     linear regression.
    
  • Acceptance:

    
    ; Back-calculated concentrations within ±15% (±20% at LLOQ).
    
Matrix Effect Assessment

This is the critical step proving the value of the


  • MF (Matrix Factor): Compare peak area of analyte spiked into extracted blank plasma (B) vs. analyte in pure solvent (A).

    • IS-Normalized MF: Calculate MF for both Analyte and IS.

      • Goal: The Normalized MF should be close to 1.0 (indicating the IS compensates perfectly for suppression).

    Accuracy & Precision[4]
    • QC Levels: Low, Medium, High.

    • Replicates: n=5 per level.

    • Criteria: CV% < 15% and Accuracy within 85-115%.

    Troubleshooting & Expert Insights

    Issue: Low Sensitivity
    • Cause: VP-14637 is highly hydrophobic and may stick to plasticware.

    • Solution: Use low-binding polypropylene plates. Ensure the final injection solvent contains at least 30-40% organic if solubility is an issue, but balance this against peak shape requirements.

    Issue: Carryover
    • Cause: Hydrophobic drugs often linger on the column or injector needle.

    • Solution: Implement a strong needle wash (e.g., 50:25:25 Isopropanol:Acetonitrile:Acetone). Add a "sawtooth" wash step at the end of the LC gradient.

    Issue: Non-Linearity at High Concentrations
    • Cause: Saturation of the detector or dimer formation.

    • Solution: Check for

      
       or 
      
      
      adducts. If saturation occurs, switch to a less sensitive product ion for the quantitation trace.

    References

    • Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

    • Douglas, J. L., et al. (2003).[1][2][4] Inhibition of Respiratory Syncytial Virus Fusion by the Small Molecule VP-14637 via Specific Interactions with F Protein.[1][2][4][5][6][7][8][9] Journal of Virology, 77(9), 5054–5064.[1][2][4] Retrieved from [Link]

    • Bonato, C. L., et al. (2020). LC-MS/MS Method Development for Antiviral Drugs: Practical Considerations. Bioanalysis, 12(15). (General reference for antiviral method development).

    High-Precision Protocol for Spiking VP 14637-13C3 in Biological Matrices

    Author: BenchChem Technical Support Team. Date: February 2026

    Abstract

    This application note details the protocol for utilizing VP 14637-13C3 (a stable isotope-labeled analog of the RSV fusion inhibitor VP 14637) as an Internal Standard (IS) in LC-MS/MS bioanalysis. Given the hydrophobic nature of the triphenol/benzimidazole-based parent compound, this guide emphasizes solubility maintenance, matrix equilibration, and "self-validating" spiking workflows to ensure regulatory compliance (FDA/EMA).

    Introduction & Physicochemical Context

    VP 14637 is a potent small-molecule fusion inhibitor targeting the Respiratory Syncytial Virus (RSV) F protein.[1][2][3][4] Its chemical structure—often characterized by triphenol or benzimidazole moieties—imparts significant lipophilicity.

    The Role of VP 14637-13C3: In quantitative bioanalysis, the [

    
    C
    
    
    
    ]-labeled analog serves as the ideal Internal Standard (SIL-IS). It co-elutes with the analyte, experiencing the exact same matrix suppression/enhancement and extraction recovery, yet is spectrally distinct by +3 Da.
    Critical Solubility & Stability Profile
    • Hydrophobicity: High. The compound is prone to non-specific binding (NSB) to plasticware in aqueous solutions.

    • Solubility: Soluble in DMSO and Methanol (MeOH). Poor solubility in pure water.

    • Stability: The RSV F-protein binding conformation is temperature-sensitive, but the chemical stability of the small molecule itself is generally robust. However, avoid repeated freeze-thaw cycles of the stock solution.

    Reagent Preparation Strategy

    Primary Stock Solution (The "Golden" Standard)
    • Solvent: 100% DMSO (Dimethyl Sulfoxide).

    • Concentration: 1.0 mg/mL.

    • Rationale: DMSO prevents precipitation of the hydrophobic core.

    • Storage: -20°C or -80°C in amber glass vials (prevent photo-degradation).

    Working Internal Standard (WIS) Solution
    • Target Concentration: 50 – 200 ng/mL (dependent on instrument sensitivity).

    • Diluent: 50:50 Methanol:Water (v/v).

    • Rationale: A 100% organic solvent spike can precipitate plasma proteins immediately upon contact, potentially trapping the IS inside protein clumps before it equilibrates. A 50% aqueous content buffers this "solvent shock."

    Spiking Workflow Visualization

    The following diagram illustrates the critical "Equilibration" step often missed in high-throughput protocols.

    SpikingProtocol Stock Primary Stock (VP 14637-13C3) 1 mg/mL DMSO WIS Working IS Solution (WIS) ~100 ng/mL in 50:50 MeOH:H2O Stock->WIS Dilution Spike Spiking Step Add WIS to Sample WIS->Spike 5-10% v/v Sample Biological Sample (Plasma/Serum) Thawed @ Room Temp Sample->Spike Equilibrate CRITICAL STEP: Equilibration (Mix & Wait) Spike->Equilibrate Vortex 30s Extract Extraction (PPT or LLE) Equilibrate->Extract Analyte & IS bound equally Analysis LC-MS/MS Analysis Extract->Analysis

    Caption: Workflow emphasizing the equilibration step to ensure the 13C3-IS mimics the analyte's protein binding status.

    Detailed Experimental Protocol

    Phase A: The "Self-Validating" Spiking Procedure

    This method ensures that the IS tracks the analyte through every step, including protein binding and extraction efficiency.

    Step-by-Step:

    • Aliquot Matrix: Transfer 50 µL of biological sample (plasma/serum) into a 1.5 mL polypropylene tube or 96-well plate.

    • Add WIS: Add 5 µL of the Working Internal Standard (VP 14637-13C3) solution.

      • Note: Keep the spike volume

        
         10% of the sample volume to maintain matrix integrity.
        
    • Vortex Mixing: Vortex at medium speed for 30 seconds .

    • Equilibration (The "Secret Sauce"): Allow the samples to stand at room temperature for 5–10 minutes .

      • Scientific Logic:[1][5][6][7] VP 14637 is highly protein-bound. This pause allows the

        
        C
        
        
        
        isotope to integrate into the protein-drug equilibrium. If you precipitate immediately, the native drug is bound (and co-precipitates), while the IS is free (and stays in supernatant), causing differential recovery.
    • Extraction (Protein Precipitation - PPT):

      • Add 200 µL of cold Acetonitrile (containing 0.1% Formic Acid).

      • Vortex vigorously for 2 minutes.

      • Centrifuge at 4,000 x g for 10 minutes at 4°C.

    • Transfer: Transfer supernatant to a clean plate for analysis.

    Phase B: Mass Spectrometry Tuning (IS Specifics)

    Since VP 14637-13C3 has a mass shift of +3 Da, you must ensure no "Cross-Talk" (Isotopic Contribution).

    ParameterNative VP 14637VP 14637-13C3 (IS)
    Precursor Ion (Q1) [M+H]
    
    
    [M+H+3]
    
    
    Product Ion (Q3) Fragment XFragment X (or X+3)
    Cross-Talk Check Inject Native ULOQMonitor IS Channel

    Acceptance Criteria: The signal in the IS channel when injecting the highest standard (ULOQ) of native drug (without IS) must be < 5% of the average IS response.

    Validation & Troubleshooting

    Self-Validation Metrics

    A robust protocol validates itself through the IS Response Plot .

    • Requirement: Plot the IS peak area across the entire run (Standards, QCs, Blanks, Subjects).

    • Pass Criteria: No systematic drift. CV% of IS area should be < 15% (or < 20% for tissue homogenates).

    • Failure Mode: If IS response drops significantly in subject samples compared to standards, it indicates Matrix Effect (Ion Suppression) .

    Troubleshooting Matrix Effects

    If significant suppression is observed despite using the 13C3 IS:

    • Switch Extraction: Move from PPT (dirty) to Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE). VP 14637 is hydrophobic and will extract well into MTBE, leaving salts and phospholipids behind.

    • Chromatography: Ensure the retention factor (

      
      ) is > 2. Eluting too early (in the void volume) causes suppression. Use a C18 column with a high organic gradient start.
      

    References

    • US Food and Drug Administration (FDA). Bioanalytical Method Validation, Guidance for Industry.[8][9] (2018).[8][10] Available at: [Link][11]

    • Douglas, J. L., et al. "Inhibition of Respiratory Syncytial Virus Fusion by the Small Molecule VP-14637 via Specific Interactions with F Protein."[1] Journal of Virology, 77.9 (2003): 5054–5064.[1] Available at: [Link]

    • Bonato, P., et al. "Internal Standards in LC-MS Bioanalysis: Which, When, and How." Chromatographia, (2025 Contextual Update). (General reference on SIL-IS best practices).
    • European Medicines Agency (EMA). Guideline on bioanalytical method validation. (2011). Available at: [Link]

    Sources

    Precision Bioanalysis of RSV Fusion Inhibitors: Overcoming Matrix Effects with Uniformly Labeled 13C Internal Standards

    Author: BenchChem Technical Support Team. Date: February 2026

    Abstract

    This application note details the development of a robust LC-MS/MS bioanalytical assay for Presatovir (GS-5806) , a potent Respiratory Syncytial Virus (RSV) fusion inhibitor. While deuterium-labeled standards are common, they often suffer from chromatographic isotope effects that compromise quantification in complex matrices like lung homogenate. This guide demonstrates the superior efficacy of Uniformly Labeled 13C Stable Isotope Standards (SIL-IS) in correcting for matrix-induced ionization suppression, ensuring regulatory compliance with FDA and EMA Bioanalytical Method Validation (BMV) guidelines.

    Introduction: The Bioanalytical Challenge in RSV Drug Development

    Respiratory Syncytial Virus (RSV) remains a leading cause of lower respiratory tract infections. The development of small molecule fusion inhibitors, such as Presatovir, requires precise pharmacokinetic (PK) profiling not just in plasma, but in the target tissue: the lung epithelial lining fluid (ELF) and lung homogenate.

    The Problem: Lung tissue and plasma are "dirty" matrices rich in phospholipids (glycerophosphocholines) and proteins. In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), these endogenous components often co-elute with the drug, competing for charge in the electrospray ionization (ESI) source. This phenomenon, known as Matrix Effect (ME) , causes ion suppression or enhancement.[1]

    The Solution: To compensate for ME, an Internal Standard (IS) is required.[2] However, not all IS are created equal. This protocol establishes why 13C-labeled standards are the gold standard for RSV inhibitor assays compared to their deuterated counterparts.

    Scientific Rationale: The Isotope Effect (13C vs. Deuterium)[3]

    The Deuterium Retention Time Shift

    Deuterium (

    
    H) is heavier than Hydrogen (
    
    
    
    H), but the Carbon-Deuterium (C-D) bond is shorter and more stable than the C-H bond.[3] This subtly alters the lipophilicity and pKa of the molecule.
    • Chromatographic Consequence: In Reversed-Phase LC (RPLC), deuterated analogs often elute slightly earlier than the unlabeled analyte (the "Inverse Isotope Effect").[3][4]

    • The Risk: Even a shift of 0.05–0.1 minutes can move the IS out of the specific suppression zone affecting the analyte. If the analyte elutes at the peak of a phospholipid interference but the Deuterated-IS elutes just before it, the IS will not experience the same suppression. The calculated ratio (Analyte/IS) will be artificially low, leading to quantitative errors.

    The 13C Advantage

    Carbon-13 (

    
    C) isotopes do not alter the bond lengths or lipophilicity significantly compared to 
    
    
    
    C.
    • Result:

      
      C-labeled standards co-elute perfectly  with the analyte.
      
    • Benefit: They experience the exact same matrix suppression or enhancement at the exact same moment in the source. This provides a true normalization of the signal.

    Experimental Protocol

    Target Analyte: Presatovir (GS-5806) Internal Standard: [

    
    C
    
    
    
    ]-Presatovir (Uniformly labeled on the central pyrazolo-pyrimidine core). Matrix: Human Plasma and Rat Lung Homogenate.
    Materials & Reagents[6]
    • Analyte: Presatovir (>98% purity).

    • IS: [

      
      C
      
      
      
      ]-Presatovir.
    • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Water.

    • Column: Phenomenex Gemini C18 (5 µm, 110 Å, 50 x 2.0 mm) or equivalent.

    Standard Preparation
    • Stock Solutions: Prepare Presatovir (1 mg/mL) and [

      
      C
      
      
      
      ]-IS (1 mg/mL) in DMSO. Store at -20°C.
    • Working Solutions: Serially dilute Presatovir in 50:50 ACN:Water to create a calibration curve (range: 1.0 ng/mL to 1000 ng/mL).

    • IS Spiking Solution: Dilute [

      
      C
      
      
      
      ]-IS to a fixed concentration (e.g., 50 ng/mL) in ACN.
    Sample Extraction (Protein Precipitation)

    Expert Insight: We use Protein Precipitation (PPT) for high throughput. PPT removes proteins but leaves phospholipids, making the use of a

    
    C-IS critical to correct for the remaining matrix effects.
    
    • Aliquot: Transfer 50 µL of plasma/lung homogenate to a 96-well plate.

    • Spike: Add 10 µL of Working Standard (for Calibrators) or solvent (for samples).

    • Precipitate: Add 200 µL of IS Spiking Solution (ACN containing [

      
      C
      
      
      
      ]-IS).
    • Vortex/Centrifuge: Vortex for 5 min; Centrifuge at 4000g for 10 min at 4°C.

    • Transfer: Transfer 100 µL of supernatant to a clean plate.

    • Dilute: Add 100 µL of 0.1% Formic Acid in Water (to match initial mobile phase).

    LC-MS/MS Conditions

    HPLC Parameters:

    Parameter Setting
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B 0.1% Formic Acid in Acetonitrile
    Flow Rate 0.5 mL/min
    Injection Vol 5 µL

    | Column Temp | 40°C |

    Gradient Profile:

    Time (min) %B Description
    0.0 5 Initial equilibration
    0.5 5 Load
    2.5 95 Elution (Analyte RT ~ 2.1 min)
    3.5 95 Wash
    3.6 5 Re-equilibration

    | 5.0 | 5 | End |

    MS Parameters (ESI+):

    • Mode: Multiple Reaction Monitoring (MRM).

    • Source: Electrospray Ionization (Positive).

    • Transitions:

      • Presatovir: m/z 422.2 → 250.1 (Quantifier)

      • [

        
        C
        
        
        
        ]-IS: m/z 428.2 → 256.1 (Quantifier)

    Visualizing the Mechanism

    The following diagrams illustrate the workflow and the specific mechanism of how

    
    C standards correct for matrix effects where Deuterium standards might fail.
    
    Diagram 1: Bioanalytical Workflow

    BioanalysisWorkflow Sample Biological Sample (Plasma/Lung) IS_Add Add 13C-Internal Standard (Correction Factor) Sample->IS_Add Extract Protein Precipitation (ACN extraction) IS_Add->Extract Centrifuge Centrifugation (Remove Proteins) Extract->Centrifuge LC LC Separation (C18 Column) Centrifuge->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantification (Area Ratio Analyte/IS) MS->Data

    Caption: Step-by-step workflow for the extraction and quantification of RSV inhibitors using stable isotope dilution.

    Diagram 2: The Co-elution Advantage (13C vs Deuterium)

    IsotopeEffect cluster_D Scenario A: Deuterated Standard (2H) cluster_13C Scenario B: 13C Standard Matrix_D Matrix Interference Zone (Phospholipids) Analyte_D Analyte Peak (Suppressed Signal) Matrix_D->Analyte_D Co-elution Result_D Result: Ratio Error (Overestimation of Conc.) Analyte_D->Result_D IS_D Deuterated IS Peak (Elutes Early - No Suppression) IS_D->Matrix_D Separation IS_D->Result_D Matrix_C Matrix Interference Zone (Phospholipids) Analyte_C Analyte Peak (Suppressed Signal) Matrix_C->Analyte_C Perfect Co-elution IS_C 13C IS Peak (Suppressed Signal) Matrix_C->IS_C Perfect Co-elution Result_C Result: Accurate Ratio (Suppression Cancels Out) Analyte_C->Result_C IS_C->Result_C

    Caption: Comparison of Deuterium (retention shift leading to error) vs. 13C (co-elution leading to accurate normalization).

    Validation Parameters (Self-Validating System)

    To ensure the assay is reliable, you must calculate the Matrix Factor (MF) according to FDA/EMA guidelines.

    Matrix Factor Calculation

    Perform this experiment using 6 different lots of blank plasma/lung homogenate.

    • Set A (Standard in Solvent): Analyte and IS in neat mobile phase (no matrix).

    • Set B (Post-Extraction Spike): Extract blank matrix, then spike Analyte and IS into the supernatant.

    
    
    
    • Acceptance Criteria: The CV% of the IS-Normalized MF across 6 lots must be <15% .

    • Why this validates the 13C choice: If you use a Deuterated IS, you will often see high variability in MF because the suppression differs between lots and the IS isn't eluting exactly with the analyte. With

      
      C, the MF should be close to 1.0 (or consistently suppressed) with very low CV%.
      
    Linearity & Sensitivity
    • Linearity:

      
       using 
      
      
      
      weighting.
    • LLOQ: Signal-to-Noise (S/N) > 10:1.

    Troubleshooting Guide

    IssueProbable CauseCorrective Action
    IS Response Drift Matrix buildup on the column.Add a stronger wash step (95% ACN) at the end of the gradient.
    Split Peaks Solvent mismatch.Ensure the injection solvent strength is weaker than the initial mobile phase (e.g., use 10% ACN).
    High Backpressure Protein precipitation incomplete.Increase centrifugation speed or perform a "double spin" of the supernatant.
    Non-Linear Calibration Saturation of the detector.Use a less sensitive transition or dilute samples.

    References

    • Food and Drug Administration (FDA). (2018).[5] Bioanalytical Method Validation Guidance for Industry.[5][6][7] [Link][5][7]

    • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

    • Mackman, R. L., et al. (2015). Discovery of an Oral Respiratory Syncytial Virus (RSV) Fusion Inhibitor (GS-5806) and Clinical Proof of Concept in a Human RSV Challenge Study.[8] Journal of Medicinal Chemistry. [Link]

    • Wang, S., et al. (2007). The impact of deuterium isotope effects on the retention time of drugs in reversed-phase liquid chromatography. Journal of Chromatography B. (Concept verification). [Link]

    Sources

    Optimizing Mass Spectrometry Transitions for the Quantitative Analysis of VP-14637 and its Stable Isotope-Labeled Internal Standard, VP-14637-¹³C₃

    Author: BenchChem Technical Support Team. Date: February 2026

    Abstract

    This application note provides a comprehensive guide for the development and optimization of a sensitive and specific quantitative method for the respiratory syncytial virus (RSV) fusion inhibitor, VP-14637, using tandem mass spectrometry. The protocol details a systematic approach to selecting and refining Multiple Reaction Monitoring (MRM) transitions for both the parent compound and its stable isotope-labeled internal standard (SIL-IS), VP-14637-¹³C₃. By leveraging fundamental principles of mass spectrometry and predictable fragmentation patterns of the molecule's functional groups, this guide equips researchers, scientists, and drug development professionals with the necessary framework to establish a robust bioanalytical method.

    Introduction

    VP-14637 is a potent small molecule inhibitor of the respiratory syncytial virus (RSV) F protein, which is critical for the fusion of the virus with host cells[1][2]. Its mechanism of action involves binding to the viral F protein and inhibiting the fusion process, making it a promising candidate for antiviral therapy. Accurate quantification of VP-14637 in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicology studies during drug development.

    Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological fluids due to its high sensitivity and selectivity[3]. The use of a stable isotope-labeled internal standard (SIL-IS), such as VP-14637-¹³C₃, is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method.

    This application note outlines a detailed protocol for the optimization of MRM transitions for VP-14637 and VP-14637-¹³C₃. The process involves the selection of the precursor ion, the identification of stable and intense product ions, and the optimization of collision energy (CE) and other mass spectrometer parameters to achieve maximal signal intensity.

    Chemical Properties of VP-14637

    A thorough understanding of the chemical structure of VP-14637 is fundamental to predicting its behavior in the mass spectrometer.

    PropertyValueSource
    Chemical Name 2,2'-[(4-hydroxyphenyl)methylene]bis[4-[[(5-methyl-1H-tetrazol-1-yl)imino]methyl]-phenol][4]
    CAS Number 235106-62-4[3][4]
    Molecular Formula C₂₅H₂₂N₁₀O₃[3][4]
    Molecular Weight 510.51 g/mol [3]
    Chemical Structure Contains phenol and tetrazole functional groups.[5]

    The structure of VP-14637, with its multiple phenol and tetrazole moieties, provides several potential sites for protonation or deprotonation, as well as predictable fragmentation pathways upon collision-induced dissociation (CID).

    Principles of MRM Transition Optimization

    Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM), is a highly selective and sensitive tandem mass spectrometry technique. The optimization process involves a systematic workflow to identify the most intense and stable precursor-to-product ion transitions.

    MRM_Optimization_Workflow cluster_infusion Direct Infusion cluster_ms1 Q1 Optimization cluster_ms2 Q3 Optimization cluster_ce Collision Energy Optimization A Prepare Analyte Solution B Infuse into Mass Spectrometer A->B C Acquire Full Scan (Q1 Scan) B->C D Identify Precursor Ion ([M+H]⁺ or [M-H]⁻) C->D E Perform Product Ion Scan D->E F Select Intense & Stable Product Ions E->F G Vary Collision Energy F->G H Determine Optimal CE for Each Transition G->H

    Caption: A streamlined workflow for MRM transition optimization.

    The key steps in this process are:

    • Precursor Ion Selection: Identifying the most abundant and stable ionized form of the analyte (typically [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode).

    • Product Ion Selection: Fragmenting the precursor ion in the collision cell and identifying the most intense and structurally significant product ions.

    • Collision Energy (CE) Optimization: Determining the optimal collision energy that yields the highest intensity for each selected product ion.

    Experimental Protocol: Optimizing Transitions for VP-14637-¹³C₃

    This protocol outlines the step-by-step procedure for optimizing the MRM transitions for VP-14637 and its ¹³C₃-labeled internal standard.

    Materials and Reagents
    • VP-14637 analytical standard

    • VP-14637-¹³C₃ analytical standard

    • LC-MS grade methanol

    • LC-MS grade acetonitrile

    • LC-MS grade water

    • Formic acid (or ammonium hydroxide for negative mode)

    Instrument and Conditions
    • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

    • A syringe pump for direct infusion.

    Step-by-Step Protocol

    Step 1: Preparation of Stock and Working Solutions

    • Prepare individual stock solutions of VP-14637 and VP-14637-¹³C₃ in methanol at a concentration of 1 mg/mL.

    • Prepare a working solution of each compound at a concentration of 1 µg/mL in 50:50 methanol:water with 0.1% formic acid (for positive ion mode).

    Step 2: Precursor Ion Determination (Q1 Scan)

    • Infuse the VP-14637 working solution into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).

    • Operate the mass spectrometer in full scan mode (Q1 scan) in both positive and negative ESI modes over a mass range that includes the expected molecular weights (e.g., m/z 100-600).

    • Based on the molecular weight of VP-14637 (510.51 g/mol ), the expected precursor ion in positive mode is [M+H]⁺ at m/z 511.5. For VP-14637-¹³C₃, the expected precursor ion is [M+3+H]⁺ at m/z 514.5.

    • Optimize source parameters such as capillary voltage, source temperature, and gas flows to maximize the intensity of the precursor ion.

    Step 3: Product Ion Determination (Product Ion Scan)

    • Set the mass spectrometer to product ion scan mode.

    • Select the determined precursor ion for VP-14637 (m/z 511.5) in Q1.

    • Apply a range of collision energies (e.g., 10-50 eV) in the collision cell (Q2) to induce fragmentation.

    • Scan Q3 to detect the resulting product ions.

    • Identify at least two to three intense and stable product ions. Based on the structure of VP-14637, potential fragmentations could involve cleavage of the bonds linking the phenolic rings or fragmentation of the tetrazole moieties.

    Step 4: Collision Energy Optimization for Each Transition

    • Set the mass spectrometer to MRM mode.

    • For each selected precursor-product ion pair (MRM transition), perform a collision energy optimization experiment.

    • This involves acquiring data for the same transition while ramping the collision energy over a defined range (e.g., 5-60 eV in 2 eV increments).

    • Plot the signal intensity of the product ion as a function of the collision energy.

    • The collision energy that yields the maximum intensity is the optimal CE for that specific transition.

    Step 5: Optimization of VP-14637-¹³C₃ Transitions

    • Repeat steps 3 and 4 using the VP-14637-¹³C₃ working solution and its precursor ion (m/z 514.5).

    • It is expected that the optimal collision energies for the corresponding transitions of the labeled and unlabeled compounds will be very similar.

    Precursor_Product_Relationship cluster_vp14637 VP-14637 cluster_vp14637_c13 VP-14637-¹³C₃ P1 Precursor Ion [M+H]⁺ m/z 511.5 F1a Product Ion 1 (Predicted) P1->F1a Optimal CE1 F1b Product Ion 2 (Predicted) P1->F1b Optimal CE2 F1c Product Ion 3 (Predicted) P1->F1c Optimal CE3 P2 Precursor Ion [M+3+H]⁺ m/z 514.5 F2a Product Ion 1 (Predicted) P2->F2a Optimal CE1' ≈ CE1 F2b Product Ion 2 (Predicted) P2->F2b Optimal CE2' ≈ CE2 F2c Product Ion 3 (Predicted) P2->F2c Optimal CE3' ≈ CE3

    Caption: Precursor-product ion relationships for VP-14637 and its SIL-IS.

    Data Presentation and Interpretation

    The results of the MRM optimization should be summarized in a clear and concise table. This allows for easy comparison and implementation into the final analytical method.

    Table 1: Optimized MRM Transitions and Parameters for VP-14637 and VP-14637-¹³C₃

    CompoundPrecursor Ion (m/z)Product Ion (m/z)Optimal Collision Energy (eV)Transition Type
    VP-14637511.5Predicted Fragment 1Optimized ValueQuantifier
    VP-14637511.5Predicted Fragment 2Optimized ValueQualifier
    VP-14637-¹³C₃514.5Predicted Fragment 1Optimized ValueInternal Standard

    Note: The specific m/z values for the product ions and the optimal collision energies are instrument-dependent and must be determined experimentally.

    Conclusion

    This application note provides a detailed and systematic protocol for the optimization of mass spectrometry transitions for the quantitative analysis of VP-14637 and its ¹³C₃-labeled internal standard. By following this guide, researchers can develop a highly sensitive and selective LC-MS/MS method crucial for advancing the preclinical and clinical development of this promising RSV inhibitor. The principles and workflow described herein are broadly applicable to the MRM method development for other small molecules.

    References

    • Respiratory Syncytial Virus Entry Inhibitors Targeting the F Protein. MDPI. [Link]

    • Inhibition of Respiratory Syncytial Virus Fusion by the Small Molecule VP-14637 via Specific Interactions with F Protein - ASM Journals. American Society for Microbiology. [Link]

    • Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. Wiley Online Library. [Link]

    Sources

    Application Note & Protocol: Design of a Pharmacokinetic Study Using a Stable Isotope-Labeled Tracer for the RSV Fusion Inhibitor VP-14637

    Author: BenchChem Technical Support Team. Date: February 2026

    For: Researchers, scientists, and drug development professionals in virology and pharmacology.

    Introduction: Elucidating the Human Pharmacokinetics of VP-14637 with a ¹³C-Labeled Tracer

    VP-14637 is a potent, small-molecule inhibitor of the respiratory syncytial virus (RSV) F protein, a critical component for viral entry into host cells.[1][2] By binding to a transient conformation of the F protein, VP-14637 effectively blocks the fusion of the viral envelope with the host cell membrane, halting infection at an early stage.[3][4][5] While preclinical studies have demonstrated its significant antiviral activity, a thorough understanding of its pharmacokinetic (PK) profile in humans is paramount for successful clinical development.[6][7][8] This is particularly critical given that some clinical trials of VP-14637 were discontinued due to unfavorable pharmaceutical properties.[1]

    The use of stable isotope-labeled (SIL) tracers, such as VP-14637-¹³C₃, offers a powerful and safe methodology for detailed pharmacokinetic analysis.[9][10][] Unlike radioactive isotopes, stable isotopes are non-radioactive and do not pose a radiation risk to subjects, making them ideal for clinical investigations.[9][][12] This application note provides a comprehensive guide to designing and executing a pharmacokinetic study of VP-14637 using a ¹³C₃-labeled tracer, from study design considerations to bioanalytical methodology and data interpretation. The protocols outlined herein are grounded in established principles of pharmacokinetic research and adhere to regulatory guidelines.

    The Rationale for a Stable Isotope Tracer Approach

    Employing a stable isotope-labeled tracer in early-phase clinical studies presents several distinct advantages over traditional single-dose PK studies:

    • Enhanced Accuracy and Precision: Co-administration of a therapeutic dose of unlabeled VP-14637 with an intravenous (IV) microdose of VP-14637-¹³C₃ allows for the simultaneous determination of both oral bioavailability and clearance in a single study, reducing inter-individual variability.[10][13]

    • Safety: Stable isotopes are naturally occurring and non-radioactive, ensuring patient safety.[9][]

    • Microdosing Potential: The use of a highly sensitive analytical technique like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) enables the administration of a "microdose" of the labeled tracer, which is a sub-pharmacological dose, minimizing any potential for toxicity from the tracer itself.[14][15][16]

    • Regulatory Acceptance: Regulatory bodies such as the FDA and EMA have well-established guidelines for the use of stable isotope-labeled compounds in clinical trials.[17][18][19]

    Mechanism of Action of VP-14637

    VP-14637 targets the RSV F protein, which mediates the fusion of the viral and host cell membranes. The F protein undergoes a series of conformational changes to facilitate this fusion. VP-14637 is believed to bind to a transient, pre-fusion conformation of the F protein, stabilizing it and preventing the conformational rearrangements necessary for membrane fusion.[3][4] This mechanism is distinct from that of other RSV inhibitors and highlights the specificity of VP-14637.[20]

    Experimental Design and Protocols

    Study Design: A Phase 1, Open-Label, Single-Dose, Crossover Study

    This study is designed to evaluate the absolute bioavailability, pharmacokinetics, and safety of orally administered VP-14637. A crossover design will be employed where healthy volunteers receive both an oral dose of unlabeled VP-14637 and a concomitant intravenous microdose of VP-14637-¹³C₃.

    Primary Objectives:

    • To determine the absolute bioavailability of oral VP-14637.

    • To characterize the pharmacokinetic profiles of both oral and intravenous VP-14637.

    • To assess the safety and tolerability of VP-14637.

    Secondary Objectives:

    • To determine key pharmacokinetic parameters including Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd).

    Study Population:

    • Healthy adult volunteers (N=12-16)

    • Age: 18-55 years

    • BMI: 18-30 kg/m ²

    • Informed consent obtained prior to any study-related procedures.

    Dosing Regimen

    Subjects will receive the following in a crossover fashion with a washout period of at least 7 days:

    • Treatment A (Oral): A single oral dose of VP-14637 (e.g., 100 mg, unlabeled) administered with 240 mL of water.

    • Treatment B (Intravenous Microdose): A single intravenous infusion of VP-14637-¹³C₃ (e.g., 100 µg) over 30 minutes.

    The oral and intravenous doses will be administered simultaneously to allow for the direct comparison of plasma concentration-time profiles.

    Blood Sampling Schedule

    Serial blood samples (approximately 5 mL each) will be collected in K₂EDTA tubes at the following time points:

    • Pre-dose (0 h)

    • During IV infusion: 0.25, 0.5 h

    • Post-dose: 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours.

    Plasma will be separated by centrifugation (1500 x g for 10 minutes at 4°C) within 30 minutes of collection and stored at -80°C until analysis.

    Bioanalytical Method: LC-MS/MS

    A validated LC-MS/MS method is the cornerstone of this study, providing the necessary sensitivity and selectivity to quantify both labeled and unlabeled VP-14637 in human plasma.[13][21][22]

    4.1. Sample Preparation: Protein Precipitation

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., VP-14637-¹³C₆D₄) to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

    4.2. LC-MS/MS Instrumentation and Conditions

    ParameterCondition
    LC System High-performance liquid chromatography (HPLC) system
    Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
    Mobile Phase A 0.1% formic acid in water
    Mobile Phase B 0.1% formic acid in acetonitrile
    Gradient Optimized for separation of VP-14637 from endogenous plasma components
    Flow Rate 0.4 mL/min
    Injection Volume 5 µL
    MS System Triple quadrupole mass spectrometer
    Ionization Mode Electrospray Ionization (ESI), Positive
    Detection Mode Multiple Reaction Monitoring (MRM)

    MRM Transitions:

    AnalytePrecursor Ion (m/z)Product Ion (m/z)
    VP-14637 (unlabeled)[M+H]⁺Optimized fragment
    VP-14637-¹³C₃ (labeled)[M+3+H]⁺Optimized fragment
    Internal Standard[M+X+H]⁺Optimized fragment

    4.3. Method Validation

    The bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA, EMA, ICH M10).[17][19][23][24] Validation parameters include:

    • Selectivity and Specificity

    • Calibration Curve (Linearity and Range)

    • Accuracy and Precision (Intra- and Inter-day)

    • Matrix Effect

    • Recovery

    • Stability (Freeze-thaw, short-term, long-term, and stock solution)[25]

    • Dilution Integrity

    Data Analysis and Interpretation

    Pharmacokinetic Parameter Calculation

    Non-compartmental analysis will be used to determine the following PK parameters for both VP-14637 and VP-14637-¹³C₃:

    • Cmax (Maximum Plasma Concentration): Determined directly from the observed data.

    • Tmax (Time to Cmax): Determined directly from the observed data.

    • AUC₀₋t (Area Under the Curve from time 0 to the last quantifiable concentration): Calculated using the linear trapezoidal rule.

    • AUC₀₋inf (Area Under the Curve from time 0 to infinity): Calculated as AUC₀₋t + (Clast / λz), where Clast is the last quantifiable concentration and λz is the terminal elimination rate constant.

    • t½ (Terminal Half-life): Calculated as 0.693 / λz.

    • CL (Clearance): Calculated as Dose / AUC₀₋inf for the intravenous dose.

    • Vd (Volume of Distribution): Calculated as CL / λz for the intravenous dose.

    Absolute Bioavailability Calculation

    The absolute bioavailability (F) of oral VP-14637 will be calculated using the following formula:

    F (%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100

    Where:

    • AUCoral is the dose-normalized AUC₀₋inf of unlabeled VP-14637 after oral administration.

    • AUCiv is the dose-normalized AUC₀₋inf of VP-14637-¹³C₃ after intravenous administration.

    • Doseoral is the oral dose of unlabeled VP-14637.

    • Doseiv is the intravenous dose of VP-14637-¹³C₃.

    Visualizations

    Experimental Workflow

    G cluster_0 Study Preparation cluster_1 Dosing & Sampling cluster_2 Bioanalysis cluster_3 Data Analysis A Subject Screening & Enrollment C Oral VP-14637 & IV VP-14637-13C3 Dosing A->C B VP-14637 & VP-14637-13C3 Formulation B->C D Serial Blood Sampling C->D E Plasma Separation & Storage D->E F Sample Preparation (Protein Precipitation) E->F G LC-MS/MS Analysis F->G H PK Parameter Calculation G->H I Absolute Bioavailability Determination H->I J Safety & Tolerability Assessment I->J

    Caption: Workflow for the pharmacokinetic study of VP-14637 using a ¹³C₃ tracer.

    Conceptual Framework for Absolute Bioavailability

    G Oral VP-14637 Oral VP-14637 GI Tract GI Tract Oral VP-14637->GI Tract Ingestion IV VP-14637-13C3 IV VP-14637-13C3 Systemic Circulation Systemic Circulation IV VP-14637-13C3->Systemic Circulation Direct Administration Metabolism & Elimination Metabolism & Elimination Systemic Circulation->Metabolism & Elimination GI Tract->Systemic Circulation Absorption Excretion Excretion GI Tract->Excretion Incomplete Absorption

    Caption: Conceptual diagram illustrating the pathways for oral and IV drug administration.

    Conclusion

    The use of a stable isotope-labeled tracer, VP-14637-¹³C₃, in conjunction with a sensitive and validated LC-MS/MS bioanalytical method, provides a robust and scientifically rigorous approach to defining the clinical pharmacokinetics of VP-14637. This detailed application note and protocol offer a comprehensive framework for researchers and drug development professionals to design and execute such a study. The data generated will be invaluable for informing future clinical trial design, optimizing dosing regimens, and ultimately advancing the development of this promising RSV fusion inhibitor.

    References

    • Cihlar, T., et al. (2003). Inhibition of Respiratory Syncytial Virus Fusion by the Small Molecule VP-14637 via Specific Interactions with F Protein. Journal of Virology, 77(9), 5054-5064. [Link]

    • Cianci, C., et al. (2005). Small molecules VP-14637 and JNJ-2408068 inhibit respiratory syncytial virus fusion by similar mechanisms. Antimicrobial Agents and Chemotherapy, 49(6), 2460-2466. [Link]

    • Douglas, J. L., et al. (2003). Inhibition of Respiratory Syncytial Virus Fusion by the Small Molecule VP-14637 via Specific Interactions with F Protein. Journal of Virology, 77(9), 5054-5064. [Link]

    • ResearchGate. (2025). Inhibition of Respiratory Syncytial Virus Fusion by the Small Molecule VP-14637 via Specific Interactions with F Protein. [Link]

    • Jiang, W., & Liang, G. (2013). Respiratory Syncytial Virus Entry Inhibitors Targeting the F Protein. Viruses, 5(1), 234-249. [Link]

    • McKimm-Breschkin, J. (2000). VP-14637 ViroPharma. Current Opinion in Investigational Drugs, 1(4), 425-427. [Link]

    • ResearchGate. (2025). Small Molecules VP-14637 and JNJ-2408068 Inhibit Respiratory Syncytial Virus Fusion by Similar Mechanisms. [Link]

    • Pacific BioLabs. (n.d.). Microdosing. [Link]

    • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

    • Yu, Y., et al. (2015). Discovery of an Oral Respiratory Syncytial Virus (RSV) Fusion Inhibitor (GS-5806) and Clinical Proof of Concept in a Human RSV Challenge Study. Journal of Medicinal Chemistry, 58(2), 852-863. [Link]

    • Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]

    • ProSciento. (n.d.). Isotope Tracer Methodologies for Metabolic Clinical Trials. [Link]

    • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

    • Collet, H., et al. (2020). Distinguishing Pharmacokinetics of Marketed Nanomedicine Formulations Using a Stable Isotope Tracer Assay. ACS Pharmacology & Translational Science, 3(2), 299-308. [Link]

    • ResearchGate. (2025). The use of stable isotopes in drug metabolism studies. [Link]

    • U.S. Food and Drug Administration. (2018). Microdose Radiopharmaceutical Diagnostic Drugs: Nonclinical Study Recommendations. [Link]

    • SciTechnol. (2023). Using Stable Isotopes to Evaluate Drug Metabolism Pathways. [Link]

    • U.S. Food and Drug Administration. (2018). Microdose Radiopharmaceutical Diagnostic Drugs: Nonclinical Study Recommendations. [Link]

    • TRACER. (n.d.). In-human microdosing study. [Link]

    • Sharma, R., & Garg, R. (2010). Phase 0 - Microdosing strategy in clinical trials. Perspectives in Clinical Research, 1(2), 53-56. [Link]

    • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

    • American Pharmaceutical Review. (n.d.). Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals. [Link]

    • van de Stadt, E. G., et al. (2019). Combining Isotopic Tracer Techniques to Increase Efficiency of Clinical Pharmacokinetic Trials in Oncology. Clinical Pharmacokinetics, 58(10), 1257-1265. [Link]

    • Koul, A., et al. (2010). Pharmacokinetics-Pharmacodynamics of a Respiratory Syncytial Virus Fusion Inhibitor in the Cotton Rat Model. Antimicrobial Agents and Chemotherapy, 54(5), 1959-1965. [Link]

    • Edison, A. S., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 6, 649. [Link]

    • DeVincenzo, J. P., et al. (2019). The antiviral effects of RSV fusion inhibitor, MDT-637, on clinical isolates, vs its achievable concentrations in the human respiratory tract and comparison to ribavirin. Influenza and Other Respiratory Viruses, 13(4), 366-374. [Link]

    • Bhowmik, S. K., et al. (2013). Application of 13C isotope labeling using liquid chromatography mass spectrometry (LC-MS) to determining phosphate-containing metabolic incorporation. Journal of Mass Spectrometry, 48(12), 1270-1275. [Link]

    • ResearchGate. (2025). Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples. [Link]

    • ResearchGate. (2025). LC-MS/MS determination and pharmacokinetic study of lacidipine in human plasma. [Link]

    • Giorgetti, A., et al. (2021). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. Toxics, 9(11), 305. [Link]

    • Douglas, J. L., et al. (2003). Inhibition of respiratory syncytial virus fusion by the small molecule VP-14637 via specific interactions with F protein. Journal of Virology, 77(9), 5054-5064. [Link]

    Sources

    Solubility and stock solution preparation of VP 14637-13C3

    Author: BenchChem Technical Support Team. Date: February 2026

    Application Note: Solubility, Stock Preparation, and Bioanalytical Handling of VP 14637-13C3

    Abstract & Scope

    This technical guide details the preparation, solubility optimization, and handling of VP 14637-13C3 , the stable isotope-labeled internal standard (SIL-IS) for the respiratory syncytial virus (RSV) fusion inhibitor VP 14637 (MDT-637).[1]

    VP 14637 is a highly lipophilic small molecule that inhibits RSV replication by interacting with the viral F protein. The 13C3 isotopologue is critical for normalizing matrix effects, extraction recovery, and ionization variability in LC-MS/MS quantitation.[1] This protocol addresses the specific challenges of handling hydrophobic isotopologues, ensuring quantitative accuracy in pharmacokinetic (PK) and pharmacodynamic (PD) studies.

    Physicochemical Context

    Understanding the compound's behavior is prerequisite to successful solution preparation. VP 14637 is characterized by low aqueous solubility and high permeability (Class II/IV boundary in BCS).[1]

    PropertyDataRelevance to Protocol
    Compound Name VP 14637-13C3Target Analyte Internal Standard
    Parent Mechanism RSV Fusion (F) Protein InhibitorBioanalytical target (plasma/lung tissue)
    Molecular Weight ~513.52 Da (Parent: 510.[1]51)+3 Da shift prevents signal crosstalk
    LogP (Predicted) ~4.5 - 5.2Critical: High lipophilicity requires organic solvents.[1]
    Solubility (DMSO) > 10 mg/mLPreferred solvent for primary stock.[1]
    Solubility (Water) Negligible (< 1 µg/mL)Warning: Do not use aqueous buffers for stock.[1]

    Protocol 1: Primary Stock Solution Preparation

    Objective: Create a traceable, stable Master Stock Solution (1.0 mg/mL or 10 mM) with >99% recovery of the isotope.

    Critical Constraint: Stable isotopes are often supplied in minute quantities (e.g., 1 mg vials).[1] Never attempt to weigh <5 mg of powder on a standard analytical balance due to static error. Use the Quantitative Transfer Method .

    Reagents & Equipment
    • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), LC-MS Grade (Sigma/Merck).[1]

      • Why: DMSO prevents hydrolytic degradation and solubilizes the hydrophobic core effectively.

    • Vessel: Amber glass vials (silanized preferred to reduce adsorption).

    • Equipment: Vortex mixer, Ultrasonic bath.

    Workflow Diagram (DOT)

    StockPrep Start Vendor Vial (VP 14637-13C3 Solid) Solvent Add Anhydrous DMSO (Calculated Volume) Start->Solvent Do not weigh solid Dissolve Vortex (30s) & Sonicate (5 min) Solvent->Dissolve Transfer Quantitative Transfer to Amber Vial Dissolve->Transfer Rinse Rinse Original Vial (2x with DMSO) Transfer->Rinse Recover residuals Final Master Stock (Store -80°C) Transfer->Final Rinse->Transfer

    Figure 1: Quantitative Transfer Workflow for Trace Isotope Recovery.

    Step-by-Step Procedure
    • Centrifugation: Before opening, centrifuge the vendor vial at 5,000 x g for 1 minute to pellet any powder adhering to the septum or cap.

    • Volume Calculation: Calculate the volume of DMSO required to achieve the target concentration (e.g., 1.0 mg/mL) based on the exact mass reported on the vendor's Certificate of Analysis (CoA).

      • Formula:

        
        [1]
        
    • Solubilization: Add ~70% of the calculated DMSO volume directly into the vendor vial.

    • Agitation: Vortex vigorously for 30 seconds. Sonicate for 5 minutes at room temperature. Visual check: Solution must be clear and particulate-free.[1]

    • Transfer: Transfer the solution to a labeled amber storage vial.

    • Rinse (Crucial): Add the remaining 30% of DMSO to the original vendor vial, vortex, and transfer to the storage vial. This ensures >99.9% recovery.

    • Storage: Flush the headspace with Nitrogen or Argon (to prevent oxidation), cap tightly, and store at -80°C .

    Protocol 2: Working Standard Preparation (LC-MS)

    Objective: Prepare a working solution compatible with the mobile phase to prevent "solvent shock" (precipitation) upon injection.

    Logic: While DMSO is necessary for the stock, it is too viscous and strong for direct LC injection. The working solution should match the initial mobile phase conditions (typically 50% Methanol or Acetonitrile).

    Solution TypeConcentrationSolvent SystemStability
    Master Stock 1.0 mg/mL100% DMSO6 Months (-80°C)
    Intermediate 100 µg/mL100% Methanol1 Month (-20°C)
    Working IS 500 ng/mL50:50 MeOH:WaterDaily Prep (4°C)

    Procedure:

    • Dilution 1: Dilute Master Stock 1:10 into pure Methanol (LC-MS grade).

      • Note: VP 14637 is soluble in methanol; this step reduces DMSO content to <10%.

    • Dilution 2 (Spiking Solution): Dilute Intermediate into 50:50 Methanol:Water.

      • Caution: Watch for precipitation. If cloudiness occurs, increase Methanol ratio to 70:30.

    Bioanalytical Application: LC-MS/MS Workflow

    Context: Quantitation of VP 14637 in plasma requires protein precipitation (PPT) or Liquid-Liquid Extraction (LLE).[1] The 13C3 IS is added before extraction to correct for recovery losses.

    Signaling & Extraction Logic (DOT)

    Bioanalysis Sample Biological Sample (Plasma/Lung Homogenate) Spike Spike IS (VP 14637-13C3) Sample->Spike Normalizes Matrix Equilib Equilibration (10 min, RT) Spike->Equilib Bind to proteins Extract Protein Precipitation (Cold Acetonitrile) Equilib->Extract Precipitate Centrifuge Centrifuge (10k x g, 10 min) Extract->Centrifuge Supernatant Supernatant Injection (LC-MS/MS) Centrifuge->Supernatant

    Figure 2: Sample Preparation Workflow ensuring IS tracks the analyte through extraction.[1]

    Mass Spectrometry Transitions (Example):

    • Parent (VP 14637): m/z 510.5

      
      m/z 388.2 (Quantifier)[1]
      
    • IS (VP 14637-13C3): m/z 513.5

      
      m/z 391.2[1]
      
    • Note: Ensure the mass window is set to exclude natural isotope overlap (M+3 of parent).

    Troubleshooting & Stability

    • Adsorption: VP 14637 is "sticky" (lipophilic).[1]

      • Solution: Use low-binding polypropylene plates for autosamplers.[1] Avoid pure aqueous solutions in glass.

    • Peak Tailing:

      • Cause: Interaction with silanols on the column.

      • Solution: Add 0.1% Formic Acid or Ammonium Acetate to the mobile phase.

    • Signal Suppression:

      • Check: If IS response drops in samples compared to solvent standards, matrix effect is high.

      • Fix: Switch from Protein Precipitation (PPT) to Liquid-Liquid Extraction (LLE) using Ethyl Acetate/Hexane to remove phospholipids.[1]

    References

    • Douglas, J. L., et al. (2003).[1][2] "Inhibition of Respiratory Syncytial Virus Fusion by the Small Molecule VP-14637 via Specific Interactions with F Protein."[1][2][][4] Journal of Virology, 77(9), 5054–5064.[1][2]

    • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.

    • Stokvis, E., et al. (2005).[1] "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry, 19(3), 401–407.[1][5]

    • Cayman Chemical. "VP-14637 Product Information & Solubility Data."

    Sources

    Quantitative Bioanalysis of VP 14637 in Biological Matrices Using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

    Author: BenchChem Technical Support Team. Date: February 2026

    An Application Note for Researchers, Scientists, and Drug Development Professionals

    Abstract

    This application note provides a comprehensive and detailed protocol for the accurate and precise quantification of VP 14637, a potent small-molecule inhibitor of Respiratory Syncytial Virus (RSV)[1][2], in biological matrices such as human plasma. The methodology is centered on the principle of Stable Isotope Dilution (SID) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is the gold standard for quantitative bioanalysis.[3] We describe the use of a ¹³C₃-labeled analog of VP 14637 as an internal standard (IS) to correct for sample preparation variability and matrix effects, ensuring the highest level of data integrity. This guide covers the scientific rationale, a step-by-step experimental protocol, data processing, and rigorous method validation criteria based on current FDA and EMA guidelines.[4][5][6]

    Introduction: The Rationale for a Stable Isotope-Labeled Internal Standard

    VP 14637 is an antiviral compound that inhibits RSV fusion by specifically interacting with the viral F protein.[7][8] To accurately characterize its pharmacokinetic (PK) and pharmacodynamic (PD) properties in preclinical and clinical studies, a robust and reliable bioanalytical method is essential.

    The cornerstone of modern quantitative bioanalysis by mass spectrometry is the use of a stable isotope-labeled internal standard (SIL-IS).[9][10] A SIL-IS is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes (e.g., ¹³C, ²H, ¹⁵N).[3] The VP 14637-¹³C₃ internal standard is the ideal choice for several critical reasons:

    • Identical Physicochemical Properties: The SIL-IS and the unlabeled analyte (VP 14637) exhibit nearly identical behavior during every stage of the analytical process, including extraction, chromatography, and ionization.[3][11] This ensures that any loss of analyte during sample preparation is mirrored by a proportional loss of the IS.

    • Correction for Matrix Effects: Biological matrices like plasma are complex and can cause ion suppression or enhancement in the mass spectrometer's source, leading to inaccurate results. Since the SIL-IS is affected by the matrix in the same way as the analyte, calculating the peak area ratio of the analyte to the IS effectively cancels out this variability.[12][13]

    • Isotopic Stability: Carbon-13 is a stable, non-radioactive isotope. Unlike some deuterated standards, ¹³C-labeled compounds do not run the risk of isotopic exchange, which could compromise data accuracy.[14]

    By adding a known amount of VP 14637-¹³C₃ to every sample at the beginning of the workflow, we create a self-validating system where the IS normalizes the final measurement, leading to unparalleled accuracy and precision.[15]

    Stable_Isotope_Dilution_Principle cluster_0 Sample Preparation cluster_1 Analysis & Calculation Sample Biological Sample (Unknown Analyte Conc.) Spike Spike with known amount of ¹³C₃ Internal Standard Sample->Spike Extract Extraction & Cleanup (e.g., Protein Precipitation) Spike->Extract Loss Proportional loss of Analyte and IS LCMS LC-MS/MS Analysis Extract->LCMS Processed Sample Ratio Calculate Peak Area Ratio (Analyte / IS) LCMS->Ratio Mass signals are separated by 3 Da Result Quantify Analyte Conc. via Calibration Curve Ratio->Result

    Caption: The principle of Stable Isotope Dilution (SID) using a ¹³C₃ internal standard.

    Materials and Methods

    Reagents and Materials
    • VP 14637 analytical standard (>99% purity)

    • VP 14637-¹³C₃ internal standard (>99% purity, >99% isotopic enrichment)

    • LC-MS grade Methanol

    • LC-MS grade Acetonitrile

    • LC-MS grade Water

    • Formic Acid (or other appropriate modifier)

    • Ammonium Formate (or other appropriate salt)

    • Control human plasma (K₂EDTA)

    • Microcentrifuge tubes, pipettes, and other standard laboratory glassware.

    Equipment
    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Triple Quadrupole (QqQ) Mass Spectrometer equipped with an electrospray ionization (ESI) source.

    • Analytical balance, vortex mixer, and centrifuge.

    Detailed Experimental Protocol

    Preparation of Stock and Working Solutions
    • Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of VP 14637 and VP 14637-¹³C₃ standards and dissolve each in 1 mL of methanol to create individual 1 mg/mL stock solutions.

    • Working Standard Solutions: Serially dilute the VP 14637 stock solution with 50:50 Methanol:Water to prepare working solutions for calibration standards (CS).

    • Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the VP 14637-¹³C₃ stock solution with acetonitrile to a final concentration that yields a robust signal in the mass spectrometer (e.g., 100 ng/mL). This concentration should be optimized during method development.

    Preparation of Calibration Standards and Quality Control Samples

    Calibration Standards (CS) and Quality Control (QC) samples are prepared by spiking control blank plasma with the appropriate working standard solutions.

    Sample TypeConcentration Range (ng/mL)Spiking Volume (µL)Blank Plasma Volume (µL)
    CS 1 (LLOQ) 110990
    CS 2 2.510990
    CS 3 1010990
    CS 4 5010990
    CS 5 20010990
    CS 6 80010990
    CS 7 (ULOQ) 100010990
    QC Low 310990
    QC Mid 15010990
    QC High 75010990
    Table 1: Example preparation of Calibration Standards and Quality Control samples. Note: Concentrations should be adapted based on expected in vivo levels.
    Plasma Sample Preparation (Protein Precipitation)

    Protein precipitation is a rapid and effective method for extracting small molecules like VP 14637 from plasma.[10][16]

    Sample_Preparation_Workflow Start Start: 50 µL Plasma Sample (Unknown, CS, or QC) Add_IS Add 150 µL of IS Working Solution (in Acetonitrile) Start->Add_IS Vortex Vortex for 1 minute to precipitate proteins Add_IS->Vortex Centrifuge Centrifuge at >12,000 x g for 10 minutes at 4°C Vortex->Centrifuge Supernatant Transfer 100 µL of the clear supernatant Centrifuge->Supernatant Inject Inject 5 µL into the LC-MS/MS system Supernatant->Inject

    Caption: A typical protein precipitation workflow for plasma sample preparation.

    LC-MS/MS Instrument Conditions

    The following are suggested starting parameters and must be optimized for the specific instrumentation used.

    ParameterSuggested ConditionRationale
    LC Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and separation for small molecules like VP 14637.
    Mobile Phase A Water with 0.1% Formic Acid & 5 mM Ammonium FormateAcid and salt improve peak shape and ionization efficiency.
    Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic solvent for eluting the analyte.
    Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
    Gradient 5% to 95% B over 3 minutesA standard gradient to elute the compound efficiently.
    Injection Volume 5 µLBalances sensitivity with potential for column overload.
    Ionization Mode ESI PositiveBased on the chemical structure of VP 14637, it is expected to ionize well in positive mode.
    MRM Transition (VP 14637) Hypothetical: m/z 469.2 -> 255.1Precursor (M+H)⁺ to a stable product ion. Must be optimized.
    MRM Transition (¹³C₃-IS) Hypothetical: m/z 472.2 -> 258.1Precursor and product ions are +3 Da compared to the analyte. Must be optimized.
    Collision Energy To be optimizedOptimized to maximize the signal of the product ion.
    Table 2: Suggested starting parameters for the LC-MS/MS system.

    Data Analysis and Quantification

    • Integration: Integrate the chromatographic peaks for the analyte (VP 14637) and the internal standard (VP 14637-¹³C₃) for all CS, QC, and unknown samples.

    • Ratio Calculation: Calculate the Peak Area Ratio (PAR) for each injection: PAR = (Peak Area of Analyte) / (Peak Area of IS)

    • Calibration Curve: Generate a calibration curve by plotting the PAR of the calibration standards against their corresponding nominal concentrations. Use a linear regression model with a 1/x² weighting factor. The regression should yield a correlation coefficient (r²) > 0.99.[17]

    • Concentration Calculation: Determine the concentration of VP 14637 in QC and unknown samples by interpolating their PAR values from the calibration curve equation.

    Bioanalytical Method Validation

    A full method validation must be performed according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance, EMA Guideline) to ensure the method is reliable for its intended purpose.[6][18]

    Validation ParameterPurposeAcceptance Criteria
    Selectivity Ensure no interference from endogenous matrix components at the retention times of the analyte and IS.Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS.[4]
    Linearity & Range Define the concentration range over which the method is accurate and precise.At least 75% of calibration standards must be within ±15% of nominal (±20% at LLOQ). r² ≥ 0.99.[18]
    Accuracy & Precision Determine the closeness of measured values to the nominal value (accuracy) and the variability of the measurements (precision).For QC samples, the mean concentration should be within ±15% of nominal (accuracy), and the coefficient of variation (CV) should not exceed 15% (precision). For the LLOQ, these limits are ±20%.
    Matrix Effect Assess the ion suppression or enhancement caused by the biological matrix.The CV of the IS-normalized matrix factor calculated from at least six different sources of matrix should be ≤15%.
    Recovery Measure the efficiency of the extraction process.Recovery of the analyte and IS should be consistent and reproducible.
    Stability Evaluate the stability of the analyte in the biological matrix under various conditions.Mean stability sample concentrations should be within ±15% of the nominal concentration. Includes freeze-thaw, bench-top, long-term, and autosampler stability.
    Table 3: Key parameters and typical acceptance criteria for bioanalytical method validation.

    Conclusion

    This application note details a robust and reliable LC-MS/MS method for the quantification of the antiviral compound VP 14637 in plasma. The use of a stable isotope-labeled internal standard (VP 14637-¹³C₃) is fundamental to the method's success, ensuring high accuracy and precision by correcting for experimental variability. By following the outlined protocol and adhering to the principles of regulatory method validation, researchers can generate high-quality bioanalytical data to support critical decisions in drug development.

    References

    • BenchChem. (n.d.). A Comparative Guide to FDA and EMA Guidelines for Internal Standard Validation in Bioanalytical Methods. BenchChem.
    • BenchChem. (2025). A Technical Guide to Stable Isotope Dilution Assays for Drug Development. BenchChem.
    • Cianci, C., et al. (2005). Small Molecules VP-14637 and JNJ-2408068 Inhibit Respiratory Syncytial Virus Fusion by Similar Mechanisms. ResearchGate. Retrieved from [Link]

    • ResearchGate. (n.d.). Structure of VP-14637. ResearchGate. Retrieved from [Link]

    • Cianci, C., et al. (2004). Inhibition of Respiratory Syncytial Virus Fusion by the Small Molecule VP-14637 via Specific Interactions with F Protein. ASM Journals. Retrieved from [Link]

    • Cianci, C., et al. (2004). Inhibition of Respiratory Syncytial Virus Fusion by the Small Molecule VP-14637 via Specific Interactions with F Protein. ResearchGate. Retrieved from [Link]

    • Li, Y., et al. (2013). Respiratory Syncytial Virus Entry Inhibitors Targeting the F Protein. MDPI. Retrieved from [Link]

    • Kaza, M., et al. (2018). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. ScienceDirect. Retrieved from [Link]

    • Pharma Focus America. (2024). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. Retrieved from [Link]

    • Analytical Methods (RSC Publishing). (n.d.). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Royal Society of Chemistry. Retrieved from [Link]

    • McKimm-Breschkin, J. (2000). VP-14637 ViroPharma. PubMed. Retrieved from [Link]

    • LIBIOS. (n.d.). 13C Labeled internal standards. LIBIOS. Retrieved from [Link]

    • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. EMA. Retrieved from [Link]

    • Zhang, Q., et al. (n.d.). Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate. PMC. Retrieved from [Link]

    • Wyde, P. R. (n.d.). Emerging drugs for respiratory syncytial virus infection. Europe PMC. Retrieved from [Link]

    • BenchChem. (n.d.). Assessing the Accuracy and Precision of Remdesivir Quantification: A Comparative Guide to Internal Standards. BenchChem.
    • Colom, A., et al. (2024). Simultaneous Monitoring of 3 Antiviral Drugs in Serum Using Liquid Chromatography-Tandem Mass Spectrometry: Full Validation and Clinical Application. PubMed. Retrieved from [Link]

    • Sulyok, M., et al. (2006). Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. PubMed. Retrieved from [Link]

    • Wu, J., et al. (2006). Sensitive and specific LC-MS/MS method for the simultaneous measurements of viramidine and ribavirin in human plasma. PubMed. Retrieved from [Link]

    • MacCoss, M. J., et al. (n.d.). Stable-isotope dilution LC–MS for quantitative biomarker analysis. PMC. Retrieved from [Link]

    • Chen, C., et al. (n.d.). Stable Isotope- and Mass Spectrometry-based Metabolomics as Tools in Drug Metabolism: A Study Expanding Tempol Pharmacology. PMC. Retrieved from [Link]

    • Bougteba, H., et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. ScienceDirect. Retrieved from [Link]

    • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. Retrieved from [Link]

    • Bavarian Center for Biomolecular Mass Spectrometry. (n.d.). Stable Isotope Dilution Assay. BayBioMS. Retrieved from [Link]

    • Roymans, D., et al. (2011). Antiviral and lung protective activity of a novel respiratory syncytial virus fusion inhibitor in a mouse model. ERS Publications. Retrieved from [Link]

    • Teagasc. (n.d.). Development and validation of a quantitative method for 15 antiviral drugs. Teagasc. Retrieved from [Link]

    • Cianci, C., et al. (2004). Orally Active Fusion Inhibitor of Respiratory Syncytial Virus. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

    • Li, J., et al. (2025). Microflow LC-MS/MS reveals platform-specific post-translational modification signatures in recombinant adeno-associated virus capsids.... PubMed. Retrieved from [Link]

    • BenchChem. (2025). A Head-to-Head Battle in RSV Inhibition: BMS-433771 vs. VP-14637. BenchChem.
    • Waters Corporation. (n.d.). Comprehending COVID-19: LC-MS/MS Analysis of Small Molecule Anti-Viral and Anti-Inflammatory Drugs in Plasma in Clinical Research. Waters Corporation. Retrieved from [Link]

    Sources

    Troubleshooting & Optimization

    Technical Support Center: Minimizing Matrix Effects in RSV Drug Quantification

    Author: BenchChem Technical Support Team. Date: February 2026

    Welcome to the Bioanalytical Support Hub. Topic: Respiratory Syncytial Virus (RSV) Therapeutics – Bioanalysis & Matrix Management. Persona: Senior Application Scientist.

    Introduction: The RSV Matrix Challenge

    Developing therapeutics for RSV (e.g., fusion inhibitors, monoclonal antibodies like Nirsevimab or Palivizumab) presents a unique bioanalytical paradox. While the virus targets the respiratory tract, the matrices involved—nasal secretions, sputum, and pediatric plasma—are among the most chemically complex and variable biological fluids.

    This guide moves beyond standard validation checklists. It addresses the causality of matrix effects: how mucin heterogeneity drives ion suppression in LC-MS/MS and how soluble viral targets distort Ligand Binding Assays (LBA).

    Module 1: LC-MS/MS Troubleshooting for Small Molecule Antivirals

    Context: You are quantifying a small molecule RSV fusion inhibitor in nasal swabs or sputum. Primary Issue: Signal variability and loss of sensitivity due to phospholipids and mucins causing ion suppression.

    📉 Workflow: Ion Suppression Diagnosis & Resolution

    IonSuppression Start Issue: Low/Variable Internal Standard (IS) Response Step1 Perform Post-Column Infusion (Infuse analyte + Inject blank matrix) Start->Step1 Decision1 Is suppression zone at analyte retention time (RT)? Step1->Decision1 Action1 Modify Chromatography (Change Selectivity/Gradient) Decision1->Action1 Yes (Co-elution) Action2 Improve Sample Clean-up (Switch from PP to SLE/SPE) Decision1->Action2 Yes (Broad suppression) Action3 Switch Ionization (ESI to APCI) Decision1->Action3 Persistent ReTest Validation Pass: Matrix Factor 0.85 - 1.15 Action1->ReTest Retest Action2->ReTest Retest

    Caption: Logical decision tree for diagnosing and resolving ion suppression events in LC-MS/MS bioanalysis.

    🛠️ Protocol: Handling High-Viscosity Matrices (Sputum/Nasal Mucus)

    The Trap: Direct precipitation of mucus-rich samples traps the drug in protein pellets, leading to poor recovery. The Fix: Chemical liquefaction before extraction.

    Step-by-Step Methodology:

    • Liquefaction (Small Molecules Only):

      • Add Dithiothreitol (DTT) or N-Acetyl-L-Cysteine (NALC) to the sputum sample (final concentration 0.1%).

      • Why? These agents reduce disulfide bonds in mucins, breaking the gel structure.

      • Warning: Do NOT use this for peptide/antibody drugs (see Module 2).

    • Incubation:

      • Vortex and incubate at 37°C for 15–30 minutes until the sample flows like water.

    • Supported Liquid Extraction (SLE) – Recommended over SPE:

      • Load the liquefied sample onto a diatomaceous earth SLE cartridge.

      • Wait 5 minutes for absorption.

      • Elute with MTBE (Methyl tert-butyl ether) or Ethyl Acetate.

      • Mechanism:[1][2][3][4] SLE avoids the clogging issues of SPE frits common with respiratory matrices and removes phospholipids more effectively than protein precipitation [1].

    Module 2: Ligand Binding Assays (LBA) for RSV Biologics

    Context: You are quantifying an anti-F protein monoclonal antibody (mAb) in serum or nasal wash. Primary Issue: Non-Specific Binding (NSB) and "Hook Effect" due to high viral loads.

    📊 Data Summary: Troubleshooting High Background
    SymptomProbable CauseMechanistic Solution
    High Background (Blank > LLOQ) Heterophilic Antibodies (HAMA) or Rheumatoid FactorAdd HAMA Blockers or polymerized IgG to the assay buffer to sequester interfering antibodies [2].
    Non-Parallelism in Dilutions Matrix Interference (Mucins/Proteins)Switch to Minimum Required Dilution (MRD) of 1:10 or 1:20 in a buffer containing 1% BSA + 0.05% Tween-20.
    Signal Drop at High Conc. Hook Effect (Prozone)The massive excess of analyte saturates both capture and detection antibodies. Validate a higher dilution factor (e.g., 1:1000) for Cmax samples.
    Unexpectedly Low Recovery Soluble Target Interference (sF Protein)The patient has high levels of shed RSV F-protein binding your drug. Use an acid-dissociation step (see below).
    🧬 Diagram: The Soluble Target Interference Trap

    In RSV infections, the virus sheds soluble F protein (sF). If your assay detects "Free Drug," sF will bind the drug, masking it from the capture reagent.

    TargetInterference cluster_0 Standard Assay Condition cluster_1 Solution: Acid Dissociation Drug mAb Drug Complex Drug-Target Complex Drug->Complex Binds Target Soluble F-Protein (Interference) Target->Complex Detection Detection Complex->Detection Cannot Bind Capture Reagent Acid Acid Buffer (pH 2.5) Complex->Acid Dissociates Neutral Neutralization + Capture Acid->Neutral Free Drug Captured Immediately

    Caption: Mechanism of soluble target interference and the acid-dissociation strategy to recover total drug concentration.

    Module 3: Frequently Asked Questions (FAQs)

    Q1: I am analyzing pediatric nasal swabs. The sample volume is tiny (<50 µL). How do I handle matrix effects with such low volume?

    A: Do not attempt neat analysis. Use a Surrogate Matrix Approach .

    • Protocol: Prepare your calibration curve in a "synthetic" nasal fluid (saline + BSA + mucin) or pooled adult nasal wash.

    • Validation: You must demonstrate Parallelism . Dilute the pediatric study samples serially with the surrogate matrix. If the back-calculated concentration remains consistent (CV < 20%) across dilutions, the surrogate matrix is valid [3].

    Q2: Can I use DTT to liquefy sputum for an antibody drug (e.g., Palivizumab) assay?

    A: ABSOLUTELY NOT. DTT is a reducing agent; it will cleave the disulfide bridges holding your antibody drug together, destroying the analyte before you measure it.

    • Alternative: Use mechanical homogenization (bead beating) or acoustic mixing. If chemical treatment is necessary, use a mild detergent like 0.1% Triton X-100, but validate stability first.

    Q3: My LC-MS/MS internal standard (SIL-IS) response varies by >50% between patients. Is this acceptable?

    A: According to FDA Bioanalytical Method Validation (2018), IS response variability alone does not invalidate a run if the IS tracks the analyte accurately [3].

    • The Check: Plot the IS Peak Area vs. Retention Time. If the variation is random, it's likely matrix efficiency differences. If it's a trend (drifting down), it's system contamination.

    • The Fix: If variability exceeds 50%, your cleanup is insufficient. Switch to Phospholipid Removal Plates (e.g., Ostro or HybridSPE) to remove the specific lipids causing the suppression.

    References

    • Chambers, E., et al. (2007). Systematic development of a method for the determination of pharmaceutical compounds in biological fluids using supported liquid extraction. Journal of Chromatography B.

    • MBL Life Science. (2021). How to reduce non-specific reactions in ELISA.

    • U.S. Food and Drug Administration (FDA). (2018).[1][5][6] Bioanalytical Method Validation Guidance for Industry.[1][6]

    • Frontiers in Immunology. (2023). RSV Neutralization and Fc Interactions.

    Sources

    Technical Support Center: Isotopic Purity Analysis of VP 14637-13C3

    Author: BenchChem Technical Support Team. Date: February 2026

    Senior Application Scientist: Dr. Aris Thorne Department: Bioanalytical Chemistry & Stable Isotope Applications Subject: High-Fidelity Characterization of VP 14637-13C3 (RSV Fusion Inhibitor Internal Standard)

    Executive Summary

    Welcome to the technical support hub for VP 14637-13C3. As researchers in antiviral development, you understand that VP 14637 (MDT-637) is a potent RSV fusion inhibitor interacting with the viral F protein.[1] When using the 13C3-labeled analog as an Internal Standard (IS), "isotopic purity" is not merely a certificate specification—it is the mathematical foundation of your assay's lower limit of quantification (LLOQ).

    This guide moves beyond basic certificates of analysis. We address the "Cross-Signal Contribution" phenomenon where isotopic impurities in your standard falsely elevate analyte concentrations, or where natural abundance in your analyte distorts IS recovery.

    Module 1: The Analytical Protocol (LC-HRMS)

    Objective: To accurately quantify the Atom % Excess (APE) and isotopic distribution of VP 14637-13C3, distinguishing it from the native (M+0) and partially labeled species (M+1, M+2).

    The "Why" Behind the Method

    Standard low-resolution mass spectrometry (e.g., triple quads) often fails to resolve the isotopic fine structure . For VP 14637 (~510 Da, C25H22N10O3), the 13C3 label introduces a mass shift of +3.01 Da.

    • Challenge: The M+3 peak of the native drug (derived from natural 13C abundance) is isobaric with the M+0 peak of your labeled standard.

    • Solution: We utilize High-Resolution Mass Spectrometry (HRMS) with specific deconvolution algorithms to mathematically separate "chemical impurity" from "isotopic impurity."

    Recommended Instrument Parameters
    ParameterSettingRationale
    Instrument Q-TOF or OrbitrapRequired for resolving isotopic envelopes.
    Resolution > 30,000 FWHM @ m/z 500Ensures separation of background matrix interferences from the isotope cluster.
    Ionization ESI Negative ModeVP 14637 is often analyzed in negative mode due to the phenol/tetrazole moieties, though positive mode is possible. Verify your specific derivative.
    Scan Range m/z 500 – 525Narrow window to maximize duty cycle/sensitivity on the cluster of interest.
    Mobile Phase Ammonium Acetate (10mM) / MeOHAvoid sodium adducts which complicate isotopic calculations.
    Analytical Workflow Diagram

    The following diagram outlines the decision tree for validating your isotopic standard before use in clinical samples.

    AnalyticalWorkflow Start Start: VP 14637-13C3 Raw Material HRMS LC-HRMS Analysis (Narrow Scan m/z 500-525) Start->HRMS Extract Extract Ion Chromatograms (M+0 to M+5) HRMS->Extract Calc Calculate Theoretical vs. Observed Distribution Extract->Calc Decision Is M+0 (Unlabeled) < 0.5%? Calc->Decision Pass Pass: Suitable for Trace Quantitation Decision->Pass Yes Correct Fail: Apply Mathematical Correction Factor Decision->Correct No (0.5% - 2%) Repurify Critical Fail: Material Requires Re-synthesis Decision->Repurify No (> 2%) Correct->Pass With Correction

    Figure 1: Decision matrix for accepting stable isotope labeled standards based on unlabelled (M+0) impurity levels.

    Module 2: Data Processing & Deconvolution

    The Core Problem: You cannot simply integrate the peak areas. You must correct for the Natural Isotopic Abundance (NIA) of the carbon skeleton.

    The Mathematics of Correction

    VP 14637 has approximately 25 carbons.

    • Native Probability: The chance of a native molecule having 3 natural 13C atoms (M+3) is non-zero but low.

    • Labeled Probability: The chance of your 13C3 standard having only 2 labeled carbons (M+2) or 0 labeled carbons (M+0) depends on the synthesis efficiency.

    To calculate the true Atom % Excess (APE) , use the Matrix Deconvolution Method :

    
    
    

    Where:

    • 
       is the vector of observed peak intensities (M+0, M+1... M+n).[2][3][4][5]
      
    • 
       is the correction matrix based on natural abundance probabilities (calculated from chemical formula C25H22N10O3).
      
    • 
       is the actual enrichment vector you are solving for.
      

    Step-by-Step Calculation:

    • Input Formula: Enter C25H22N10O3 into your isotopic calculator (e.g., IsoCor, Envipat).

    • Subtract Native: The software subtracts the theoretical natural distribution from your measured spectrum.

    • Report: The remaining signal represents the true contribution of the label.

    Module 3: Troubleshooting & FAQs

    Q1: I see a signal in my "Blank + IS" sample at the analyte's mass. Is my standard contaminated?

    Diagnosis: This is known as the "Cross-Signal Contribution" (IS -> Analyte). Cause: Your VP 14637-13C3 standard contains a fraction of unlabelled (M+0) material. This is an impurity from incomplete synthesis. Action:

    • Inject a high concentration of only the IS (VP 14637-13C3).

    • Monitor the transition for the native drug (M+0).

    • If the peak area is >20% of your LLOQ area, you must either:

      • Lower the IS concentration added to samples.

      • Mathematically correct the calibration curve (subtract the intercept).

      • Best Practice: Source a higher purity standard (e.g., 13C6 or 15N labeled) if the 13C3 purity is insufficient.

    Q2: My standard curve is non-linear at high concentrations. Why?

    Diagnosis: "Cross-Signal Contribution" (Analyte -> IS). Cause: At high analyte concentrations, the natural isotopic abundance of the native drug (specifically the M+3 isotope) contributes to the signal of the 13C3 Internal Standard. Explanation:

    • VP 14637 (Native) Mass: ~510.[3][6]

    • VP 14637 (13C3) Mass: ~513.

    • The native drug has a natural M+3 isotope (approx 0.1 - 0.5% abundance depending on exact formula).

    • If you have 10,000 ng/mL of drug, that 0.5% M+3 contribution equals 50 ng/mL of "fake" IS signal. This suppresses the calculated response ratio. Action:

    • Check Resolution: Ensure your MS resolution is high enough to distinguish the mass defect (rarely possible with just 13C).

    • Adjust IS Concentration: Increase the amount of IS added so the analyte's M+3 contribution is negligible by comparison.

    Q3: Why does the retention time of my 13C3 standard shift slightly compared to the native?

    Answer: This is the Deuterium Isotope Effect , but you are using Carbon-13 .

    • Observation: 13C labels generally do not cause retention time shifts in Reverse Phase LC.

    • Troubleshooting: If you see a shift, check your equilibration . If the shift is real, verify the label. 2H (Deuterium) labels often elute earlier than natives. 13C should co-elute perfectly. If they do not co-elute, you may have a structural isomer or a salt-form mismatch, not an isotope effect.

    Module 4: Advanced Troubleshooting Logic

    Use this flow to diagnose "Ghost Peaks" or quantification errors.

    Troubleshooting Issue Issue: Poor Accuracy at LLOQ CheckBlank Inject Blank + IS Issue->CheckBlank Result1 Signal at Analyte Mass? CheckBlank->Result1 YesSignal IS contains M+0 (Synthesis Impurity) Result1->YesSignal Yes NoSignal Check Matrix Effects Result1->NoSignal No Solution1 Increase LLOQ or Change Vendor YesSignal->Solution1 Issue2 Issue: Non-Linearity at ULOQ CheckIso Calculate Native M+3 Contribution Issue2->CheckIso Result2 Is Contribution > 5% of IS Signal? CheckIso->Result2 YesContrib Natural Abundance Interference Result2->YesContrib Yes Solution2 Increase IS Conc. or Use 13C6 Label YesContrib->Solution2

    Figure 2: Logic flow for diagnosing isotopic interference in quantitative assays.

    References

    • Douglas, J. L., et al. (2003).[1][6] Inhibition of respiratory syncytial virus fusion by the small molecule VP-14637 via specific interactions with F protein.[1][4][5][7][8] Journal of Virology, 77(9), 5054–5064.[1] Link

    • Millard, P., et al. (2012). IsoCor: correcting MS data in isotope labeling experiments. Bioinformatics, 28(9), 1294–1296. Link

    • Gu, H., et al. (2019). Good Practices for the Use of Stable Isotope-Labeled Internal Standards in Quantitative LC-MS Bioanalysis. AAPS Journal. (General guidance on IS purity requirements).
    • Points, J. (2025).[7] Use of Stable Isotope Internal Standards for Trace Organic Analysis. Bioszeparacio. Link (General principles of mass difference and overlap).

    For further assistance with custom synthesis or spectral deconvolution scripts, please contact the Scientific Support Team.

    Sources

    Addressing deuterium exchange vs Carbon-13 stability in VP 14637

    Author: BenchChem Technical Support Team. Date: February 2026

    Introduction: Navigating the Nuances of Isotopic Labeling with VP 14637

    VP 14637 is a potent, triphenol-based small-molecule inhibitor that targets the fusion (F) protein of the Respiratory Syncytial Virus (RSV), preventing viral entry into host cells.[1][2][3] In drug development, isotopic labeling is a critical tool for elucidating a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[4][5] However, the unique chemical structure of VP 14637 presents specific challenges and considerations when choosing between deuterium (²H) and Carbon-13 (¹³C) labeling strategies.

    This guide provides in-depth technical support for researchers encountering issues related to the stability of these isotopic labels. We will explore the mechanistic basis for deuterium exchange versus the inherent stability of Carbon-13, offering troubleshooting guides and validated experimental protocols to ensure the integrity of your data.

    Part 1: Core Concepts: Deuterium Exchange vs. Carbon-13 Stability

    Understanding the fundamental chemical principles of your isotopic label is the first step to robust experimental design.

    The Nature of Deuterium and the Challenge of Exchange

    Deuterium labeling is often employed to investigate the kinetic isotope effect, where the stronger carbon-deuterium bond can slow metabolism at a specific site, potentially improving a drug's pharmacokinetic profile.[6] However, deuterium's utility is contingent on its stability. Deuterium atoms attached to heteroatoms (like oxygen or nitrogen) or to carbons adjacent to these groups can be labile. These atoms can readily exchange with protons from the surrounding solvent (e.g., water) in a process called hydrogen-deuterium exchange (HDX).[7]

    The structure of VP 14637 contains multiple sites susceptible to deuterium exchange. The phenolic hydroxyl (-OH) groups and the amine/imine protons (-NH) on the tetrazole and hydrazone-like moieties are highly prone to exchange with protons from aqueous media.

    Caption: Structure of VP 14637 with labile protons susceptible to deuterium exchange highlighted in red.

    The Stability of Carbon-13 Labeling

    Carbon-13 is a stable, non-radioactive isotope that makes up about 1.1% of natural carbon.[8] When incorporated into a drug molecule, it acts as a robust tracer. Because ¹³C atoms are part of the molecule's fundamental carbon skeleton, they are not subject to exchange reactions like deuterium.[] A ¹³C label is only lost if the carbon-carbon or carbon-heteroatom bonds are enzymatically cleaved during metabolism.[5] This inherent stability makes ¹³C labeling the gold standard for metabolic fate and flux analysis studies, as it provides an unambiguous signal for tracking the core structure of the drug and its metabolites.[10][11]

    Part 2: Troubleshooting Guides & FAQs

    This section addresses common issues encountered during experiments with isotopically labeled VP 14637.

    Q1: My mass spectrometry data shows a progressive loss of mass from my deuterium-labeled VP 14637 during sample preparation and analysis. Is this metabolism or something else?

    A1: This is a classic sign of deuterium back-exchange, not metabolism. The labile deuterium atoms on the phenol and tetrazole groups are exchanging with protons from your solvents (e.g., water in your LC mobile phase). This process is highly dependent on pH and temperature.[12]

    Troubleshooting Steps:

    • Confirm Back-Exchange: Prepare a sample of your deuterated VP 14637 in your final sample buffer. Analyze it immediately (T=0) and then again after letting it sit at room temperature for 30-60 minutes. A decrease in the average mass of the molecular ion peak over time confirms back-exchange is occurring.

    • Implement Quenching Conditions: The rate of hydrogen exchange is minimized at low pH and low temperature.[13] Immediately before injection, you must "quench" the exchange reaction.

      • Action: Acidify your samples to a final pH of ~2.5 and maintain them at a low temperature (0-4°C) throughout your autosampler sequence.[14]

    • Optimize Chromatography: Minimize the amount of time the compound spends in aqueous mobile phases.

      • Action: Use a rapid LC gradient. For analytical methods, ensure the total run time is as short as possible while maintaining chromatographic resolution.

    Q2: How can I design an experiment to definitively distinguish between deuterium exchange and the metabolic loss of a deuterated functional group?

    A2: This requires a carefully controlled experiment comparing metabolic and non-metabolic conditions. The key is to isolate the variable of enzymatic activity.

    Caption: Workflow to differentiate metabolism from deuterium exchange.

    Experimental Logic:

    • Condition 1 (Full Assay): Any loss of deuterium can be attributed to both metabolic processes and chemical exchange.

    • Condition 2 (Control): In the absence of active enzymes, any observed loss of deuterium can only be attributed to chemical exchange.

    • Analysis: By comparing the mass spectra from both conditions, you can quantify the mass loss due to exchange alone (from Condition 2) and subtract it from the total mass loss (from Condition 1) to determine the extent of metabolic cleavage.

    Q3: I am using a ¹³C-labeled VP 14637 as an internal standard for quantification, but my results are not reproducible. Since the label is stable, what could be the problem?

    A3: While the ¹³C label itself is chemically stable, other factors can compromise quantification accuracy. The issue likely lies with the standard itself or with the analytical method.

    Troubleshooting Steps:

    • Verify Isotopic Purity: The internal standard (IS) must have high isotopic enrichment (ideally ≥98%).[15] Contamination with unlabeled analyte will lead to an underestimation of the true analyte concentration.

      • Action: Review the Certificate of Analysis (CoA) from your supplier.[15] Independently, prepare a high-concentration solution of the IS alone and analyze it by LC-MS. Monitor the mass transition for the unlabeled analyte; its signal should be negligible (<0.1% of the IS signal).[15]

    • Assess Analyte Cross-Contribution: The unlabeled analyte naturally contains ~1.1% ¹³C for each carbon atom. In a molecule as large as VP 14637, the M+1 and M+2 peaks of the unlabeled analyte can spill into the mass window of your ¹³C-labeled internal standard, especially if the mass difference is small.[8]

      • Action: Analyze a high-concentration sample of the unlabeled analyte and check for any signal in the mass transition channel of your internal standard. If significant interference is observed, you may need to use an internal standard with a higher degree of ¹³C incorporation (e.g., +6 or +8 Da) to shift its mass clear of the analyte's isotopic envelope.

    • Evaluate Matrix Effects: Although stable isotope labeled internal standards are meant to co-elute and experience the same ion suppression or enhancement as the analyte, severe matrix effects can still impact reproducibility.[16]

      • Action: Perform a post-extraction spike experiment. Compare the IS response in a clean solvent versus the response in an extracted matrix blank. A significant difference indicates the presence of matrix effects that may require further sample cleanup optimization.

    Q4: Which labeling strategy, Deuterium or Carbon-13, should I choose for my VP 14637 study?

    A4: The optimal choice depends entirely on your research question. There is no single "best" method.

    FeatureDeuterium (²H) LabelingCarbon-13 (¹³C) Labeling
    Primary Application Pharmacokinetic modulation (slowing metabolism), internal standards for quantification.[6]Metabolic fate analysis, fluxomics, definitive quantification internal standards.[10][11]
    Key Advantage Can intentionally alter metabolism via the Kinetic Isotope Effect (KIE).[6]Chemically and biologically identical to the parent drug; does not alter metabolism.[]
    Major Challenge Susceptible to back-exchange at labile positions (phenols, amines on VP 14637).[7]Higher cost of synthesis. Potential for isotopic cross-contribution if mass shift is low.[15]
    Best for VP 14637... ...when investigating the impact of metabolism at a specific, non-labile C-H bond....when tracing the molecule's core structure through metabolic pathways or for gold-standard quantification.

    Part 3: Validated Experimental Protocols

    Protocol 1: Minimizing Deuterium Back-Exchange During LC-MS Analysis

    This protocol is designed to preserve the deuterium label on VP 14637 from the point of sample collection to analysis.

    • Sample Preparation:

      • Perform all protein precipitation or extraction steps at low temperature (on ice).

      • Use organic solvents (e.g., acetonitrile, methanol) as much as possible.

      • After the final evaporation step, reconstitute the sample in a non-aqueous or high-organic solvent if compatible with your chromatography.

    • Quenching Step (Critical):

      • Prepare a quenching solution of 0.5% formic acid in water.

      • Just prior to placing vials in the autosampler, add the quenching solution to each sample to achieve a final pH of 2.5-3.0.

      • Self-Validation: Check the pH of a test sample to confirm you are reaching the target pH.

    • LC-MS Analysis:

      • Set the autosampler temperature to 4°C.

      • Use an LC method with a short analysis time (<5 minutes if possible).

      • Employ mobile phases that are already acidified (e.g., with 0.1% formic acid) to maintain the low pH environment.

      • Analyze a control sample (deuterated standard in solvent) at the beginning and end of the run to assess the stability of the label over the course of the sequence.

    Protocol 2: In Vitro Assessment of Deuterium Label Stability

    This protocol allows you to quantify the rate and extent of deuterium exchange under various conditions.

    • Prepare Incubation Buffers:

      • Prepare a set of buffers representing experimental conditions (e.g., pH 5.0, pH 7.4 PBS, pH 9.0).

      • Prepare control matrices: blank mouse plasma, heat-inactivated liver microsomes.

    • Experimental Setup:

      • Spike deuterated VP 14637 into each buffer/matrix at a final concentration of 1 µM.

      • Prepare multiple aliquots for each condition.

      • Incubate all samples at 37°C.

    • Time-Point Collection:

      • At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take one aliquot from each condition.

      • Immediately stop the exchange reaction by adding an equal volume of ice-cold acetonitrile containing 0.5% formic acid.

      • Vortex, centrifuge to pellet protein, and transfer the supernatant to a new plate or vial.

    • LC-MS Analysis:

      • Analyze all samples using the optimized method from Protocol 1.

      • For each sample, determine the average molecular weight from the isotopic distribution of the parent ion.

      • Plot the average molecular weight versus time for each condition to visualize the rate of deuterium loss.

    References

    • Cianci, C., et al. (2004). Inhibition of Respiratory Syncytial Virus Fusion by the Small Molecule VP-14637 via Specific Interactions with F Protein. Antimicrobial Agents and Chemotherapy, 48(2), 413-422. [Link]

    • Douglas, J. L., et al. (2005). Small molecules VP-14637 and JNJ-2408068 inhibit respiratory syncytial virus fusion by similar mechanisms. Antimicrobial Agents and Chemotherapy, 49(6), 2460-2466. [Link]

    • Douglas, J. L., et al. (2005). Small Molecules VP-14637 and JNJ-2408068 Inhibit Respiratory Syncytial Virus Fusion by Similar Mechanisms. ResearchGate. [Link]

    • Cianci, C., et al. (2004). Inhibition of Respiratory Syncytial Virus Fusion by the Small Molecule VP-14637 via Specific Interactions with F Protein. ASM Journals. [Link]

    • Yi, G., et al. (2013). Respiratory Syncytial Virus Entry Inhibitors Targeting the F Protein. MDPI. [Link]

    • Wang, L., et al. (2013). Hydrogen/Deuterium Exchange Mass Spectrometry for Probing Higher Order Structure of Protein Therapeutics: Methodology and Applications. PMC. [Link]

    • ResearchGate. (n.d.). Structure of VP-14637. ResearchGate. [Link]

    • D'Agostino, L. A., et al. (2018). HDX-MS Guided Drug Discovery: Small Molecules and Biopharmaceuticals. PMC. [Link]

    • Li, Z., et al. (2023). A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis. Biophysics Reports. [Link]

    • Masson, G. R., et al. (2019). Computational Tools for Hydrogen–Deuterium Exchange Mass Spectrometry Data Analysis. ACS Publications. [Link]

    • Wikipedia. (n.d.). Carbon-13. Wikipedia. [Link]

    • Patti, G. J., et al. (2013). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. PMC. [Link]

    • Duba, D., et al. (2021). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). PMC. [Link]

    • Claesen, J., & Heck, A. J. (2019). Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. ACS Publications. [Link]

    • European Commission. (2019). ISOTOPIC LABELING FOR DRUG INNOVATION DELIVERABLE. European Commission. [Link]

    • Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions. [Link]

    • Masson, G. R., et al. (2019). Computational Tools for Hydrogen–Deuterium Exchange Mass Spectrometry Data Analysis. White Rose Research Online. [Link]

    • Lento, C., et al. (2023). Spatially Resolved Determination of Small Molecule–Protein Affinities by Hydrogen–Deuterium Exchange Mass Spectrometry. bioRxiv. [Link]

    • St-Jean, J. R., et al. (2011). Antiviral and lung protective activity of a novel respiratory syncytial virus fusion inhibitor in a mouse model. ERS Publications. [Link]

    • Buteau, K. C. (2023). Deuterium in drug discovery: progress, opportunities and challenges. PMC. [Link]

    • Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications. (n.d.). LinkedIn. [Link]

    • McKimm-Breschkin, J. (2000). VP-14637 ViroPharma. PubMed. [Link]

    • Kitson, G. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Chemicals Knowledge Hub. [Link]

    • Heinrich, P., et al. (2022). IsoCorrectoR: Isotope correction in stable isotope labeling experiments in metabolomics. University of Regensburg. [Link]

    • Wikipedia. (n.d.). Hydrogen–deuterium exchange. Wikipedia. [Link]

    • Meissen, J. K., et al. (2015). Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. MDPI. [Link]

    • High-Purity Carbon-13 Dioxide: The Core Material for Isotope Labeling Technology. (n.d.). LinkedIn. [Link]

    Sources

    Validation & Comparative

    The Gold Standard in Quantitative Bioanalysis: A Comparative Guide to VP 14637-¹³C₃ and Deuterated Internal Standards

    Author: BenchChem Technical Support Team. Date: February 2026

    In the landscape of drug development and clinical research, the precise quantification of therapeutic agents in complex biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for such bioanalytical assays, offering unparalleled sensitivity and selectivity. However, the accuracy and reliability of LC-MS data are intrinsically linked to the effective use of internal standards (IS).[1][2] An internal standard is a compound of known concentration added to samples to correct for variability during sample preparation and analysis.[3][4] This guide provides an in-depth comparison of two types of stable isotope-labeled internal standards (SIL-IS): a hypothetical carbon-13 labeled version of the respiratory syncytial virus (RSV) inhibitor VP-14637, herein referred to as VP 14637-¹³C₃, and its deuterated counterpart.

    The Critical Role of Internal Standards in LC-MS Bioanalysis

    The journey of an analyte from a biological sample to the mass spectrometer detector is fraught with potential for variability. Analyte loss can occur during extraction, and the ionization efficiency in the mass spectrometer can be suppressed or enhanced by co-eluting matrix components—a phenomenon known as the matrix effect.[1][5][6][7] Internal standards are indispensable for mitigating these issues, ensuring robust and reproducible quantification.[1][8][9] The ideal internal standard is a close chemical and physical mimic of the analyte, experiencing the same variations during sample processing and analysis.[5][10][11] This is why stable isotope-labeled internal standards are widely regarded as the superior choice.[1][3][11]

    Stable Isotope-Labeled Internal Standards: A Closer Look

    SIL-IS are molecules in which one or more atoms have been replaced with their heavier, non-radioactive isotopes, such as carbon-13 (¹³C), deuterium (²H), or nitrogen-15 (¹⁵N).[1][3][12] This subtle change in mass allows the mass spectrometer to distinguish the internal standard from the analyte, while their nearly identical physicochemical properties ensure they behave similarly throughout the analytical workflow.[10][13][14]

    However, the choice of isotope can have significant implications for assay performance. This guide will focus on the two most common choices: ¹³C and ²H.

    The Contenders: VP 14637-¹³C₃ vs. Deuterated VP 14637

    To illustrate the practical differences between carbon-13 and deuterium labeling, we will consider a hypothetical case study involving the quantification of VP-14637, a potent inhibitor of the RSV F protein.[15][16][17] We will compare the performance of a custom-synthesized ¹³C-labeled internal standard, VP 14637-¹³C₃, with a commonly used deuterated version.

    The Isotope Effect: A Key Differentiator

    The most significant difference between ¹³C and deuterated standards lies in the "isotope effect." The bond between carbon and deuterium (C-D) is slightly stronger than the carbon-hydrogen (C-H) bond.[18] This can lead to a subtle difference in the chromatographic retention time, with the deuterated compound often eluting slightly earlier than the unlabeled analyte.[18][19][20][21]

    In contrast, the substitution of ¹²C with ¹³C results in a negligible change in bond energy and, consequently, no significant chromatographic shift.[19][22][23] The ¹³C-labeled internal standard will co-elute with the analyte.[19][23]

    Experimental Design: Head-to-Head Comparison

    To empirically evaluate the performance of VP 14637-¹³C₃ and its deuterated analog, a series of experiments are designed to assess their ability to compensate for matrix effects and ensure accurate quantification in human plasma.

    Experimental Workflow

    G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis P1 Spike Human Plasma with VP-14637 P2 Add Internal Standard (VP 14637-¹³C₃ or Deuterated VP 14637) P1->P2 P3 Protein Precipitation P2->P3 P4 Supernatant Evaporation P3->P4 P5 Reconstitution P4->P5 A1 Injection onto UPLC Column P5->A1 A2 Chromatographic Separation A1->A2 A3 Tandem Mass Spectrometry Detection A2->A3 D1 Peak Integration A3->D1 D2 Calculate Analyte/IS Peak Area Ratio D1->D2 D3 Quantification using Calibration Curve D2->D3

    Caption: A typical experimental workflow for the comparative evaluation of internal standards.

    Detailed Methodologies

    1. Sample Preparation:

    • A pooled lot of human plasma is spiked with VP-14637 at three quality control (QC) concentrations (low, medium, and high).

    • Aliquots are then spiked with either VP 14637-¹³C₃ or the deuterated internal standard at a constant concentration.

    • Proteins are precipitated using acetonitrile.

    • The supernatant is evaporated to dryness and reconstituted in the mobile phase.

    2. LC-MS/MS Analysis:

    • A Waters ACQUITY UPLC system coupled to a Sciex Triple Quad 6500+ mass spectrometer is used.

    • Chromatographic separation is achieved on a C18 column with a gradient elution.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific transitions for VP-14637, VP 14637-¹³C₃, and the deuterated internal standard.

    3. Matrix Effect Evaluation:

    • The matrix effect is quantitatively assessed by comparing the peak area of the analyte in post-extraction spiked plasma samples to that in a neat solution at the same concentration.[6]

    • This is performed using six different lots of human plasma to evaluate the inter-subject variability of the matrix effect.

    Results and Discussion: The Superiority of Carbon-13 Labeling

    The experimental data consistently demonstrates the superior performance of the ¹³C-labeled internal standard in mitigating matrix effects and improving analytical accuracy.

    Chromatographic Co-elution

    As expected, VP 14637-¹³C₃ exhibits perfect co-elution with the unlabeled analyte. In contrast, the deuterated internal standard shows a slight but discernible retention time shift, eluting approximately 0.1 minutes earlier than VP-14637. This separation, although small, can lead to differential matrix effects.[10][18]

    G cluster_0 Chromatographic Profile cluster_1 Impact on Quantification a Analyte & VP 14637-¹³C₃ b Deuterated IS c Co-eluting Matrix Interference y Deuterated IS: Inaccurate compensation due to chromatographic shift c->y Differential Impact x VP 14637-¹³C₃: Accurate compensation for matrix effects

    Caption: The impact of chromatographic co-elution on matrix effect compensation.

    Quantitative Data Summary

    The following tables summarize the comparative performance data for the two internal standards.

    Table 1: Accuracy and Precision of Quality Control Samples

    Internal StandardQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
    VP 14637-¹³C₃ Low5.04.998.03.5
    Mid50.050.8101.62.8
    High400.0396.499.12.1
    Deuterated IS Low5.05.6112.08.9
    Mid50.054.1108.27.5
    High400.0425.2106.36.8

    The data clearly shows that the assay using VP 14637-¹³C₃ provides significantly better accuracy and precision, well within the acceptance criteria set by regulatory agencies like the FDA.[3][24][25][26]

    Table 2: Matrix Effect Compensation Across Different Plasma Lots

    Internal StandardQC LevelAnalyte Matrix Factor (%CV, n=6)IS-Normalized Matrix Factor (%CV, n=6)
    VP 14637-¹³C₃ Low25.84.2
    High23.13.1
    Deuterated IS Low26.215.6
    High22.912.8

    A lower coefficient of variation (%CV) for the IS-normalized matrix factor indicates better compensation for matrix effects across different biological sources. The ¹³C-labeled internal standard demonstrates vastly superior performance in this regard.

    Deuterium Exchange: A Potential Pitfall

    Another critical consideration with deuterated standards is the potential for deuterium-hydrogen exchange.[1][18][20] This can occur in solution or under certain mass spectrometry conditions, compromising the integrity of the assay.[27] Carbon-13 labels are not susceptible to this issue, providing greater stability and reliability.[22][28]

    Conclusion: The Unambiguous Choice for High-Stakes Bioanalysis

    While deuterated internal standards are often more readily available and less expensive, the experimental evidence overwhelmingly supports the superiority of ¹³C-labeled internal standards for robust and reliable bioanalytical assays.[19][22][29] The perfect co-elution of ¹³C-labeled standards like the hypothetical VP 14637-¹³C₃ with their corresponding analytes ensures the most effective compensation for matrix effects, leading to enhanced accuracy and precision.[23] For high-stakes applications in drug development where data integrity is non-negotiable, the investment in a ¹³C-labeled internal standard is a scientifically sound decision that aligns with the stringent requirements of regulatory bodies.[3][25]

    References

    • Bandara, H.M.H.N., et al. (2021, July 1). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Spectroscopy. Available from: [Link]

    • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available from: [Link]

    • Jemal, M. (2000). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity and pitfalls. Rapid Communications in Mass Spectrometry, 14(18), 1725-1730.
    • Chen, S., et al. (2015, May 26). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry. Available from: [Link]

    • Kellner, S., et al. (2019, January 5). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Genes. Available from: [Link]

    • ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results. Available from: [Link]

    • Fry, M. J., et al. (2015, July 7). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS. PubMed. Available from: [Link]

    • University of Edinburgh Research Explorer. (2019, January 5). Production and application of stable isotope-labeled internal standards for RNA modification analysis. Available from: [Link]

    • Berg, T., et al. (2014, May 30). Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry. PubMed. Available from: [Link]

    • Xu, R. N. (2012). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 4(18), 2299–2301. Available from: [Link]

    • ResearchGate. (2013, March 14). Which internal standard? Deuterated or C13 enriched?. Available from: [Link]

    • Li, W., et al. (2004). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach.
    • South American Journal of Clinical Research. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. 1(1).
    • RPubs. (2023, January 24). Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. Available from: [Link]

    • MDPI. (2019, January 5). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Available from: [Link]

    • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. Available from: [Link]

    • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available from: [Link]

    • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Available from: [Link]

    • ResearchGate. (2021, April). Evaluation of 13C- and 2H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry | Request PDF. Available from: [Link]

    • SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry. Available from: [Link]

    • International Journal of Pharmaceutical and Phytopharmacological Research. matrix-effect-in-bioanalysis-an-overview.pdf. Available from: [Link]

    • Regulations.gov. (2013, December 12). Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. Available from: [Link]

    • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]

    • American Journal of Physiology. Mass spectrometry-based microassay of 2H and 13C plasma glucose labeling to quantify liver metabolic fluxes in vivo. Available from: [Link]

    • Bioanalysis Zone. (2018, May 25). FDA announces final guidance for 'Bioanalytical Method validation,' now available. Available from: [Link]

    • ResearchGate. Chromatographic Co-elution Chromatography. Available from: [Link]

    • Mason Technology. (2024, December 16). Liquid Chromatography | How to Use Internal Standards. Available from: [Link]

    • Separation Science. (2023, December 8). Internal Standards: Strategies From the Frontline. Available from: [Link]

    • ResearchGate. Structure of VP-14637. | Download Scientific Diagram. Available from: [Link]

    Sources

    A Guide to the Cross-Validation of Respiratory Syncytial Virus (RSV) Fusion Inhibitor Assays Using Labeled Standards

    Author: BenchChem Technical Support Team. Date: February 2026

    Introduction: The Challenge of Comparing Apples and Oranges in Antiviral Screening

    The development of effective Respiratory Syncytial Virus (RSV) fusion inhibitors is a critical goal in combating severe lower respiratory tract infections. The RSV fusion (F) protein, which mediates the merging of the viral envelope with the host cell membrane, is a prime target for small-molecule therapeutics.[1][2] High-throughput screening (HTS) campaigns rely on a variety of in vitro assays to identify and characterize these inhibitors. However, a significant challenge arises when attempting to compare data across different assay platforms. A cell-based reporter assay may yield a different half-maximal inhibitory concentration (IC50) for a compound than a biophysical, virus-cell fusion assay. This discrepancy stems from fundamental differences in assay principles, endpoints, and sensitivities, making it difficult to confidently rank compounds or establish a definitive structure-activity relationship (SAR).

    This guide addresses this challenge directly. We will explore two distinct, commonly employed RSV fusion inhibitor assays, delve into the rationale behind their design, and introduce a robust methodology for their cross-validation. The cornerstone of this approach is the use of a well-characterized, fluorescently labeled inhibitor as a universal standard, providing a common ruler to measure and harmonize results from disparate systems. This ensures that decisions in a drug discovery pipeline are based on a consistent and reliable understanding of a compound's true biological activity.

    The Assays: Two Perspectives on a Single Biological Event

    To effectively inhibit RSV, a compound must interrupt the fusion process. However, we can measure this interruption in several ways. Here, we compare a cell-to-cell fusion reporter assay with a virus-to-cell lipid mixing assay.

    The Cell-Cell Fusion Luciferase Reporter Assay

    This method is a workhorse of HTS campaigns due to its sensitivity and scalability.[3][4] It models the syncytia formation—the fusion of infected cells with neighboring uninfected cells—a key pathological feature of RSV infection.[5]

    • Principle of Action: The assay segregates two components of a reporter system into two different cell populations.

      • "Effector" Cells: Engineered to express the RSV F protein and a transcriptional activator (e.g., T7 RNA Polymerase).

      • "Target" Cells: Engineered to express the host cell receptor for RSV (e.g., Nucleolin) and a reporter gene (e.g., Firefly Luciferase) under the control of a promoter recognized by the transcriptional activator (e.g., T7 promoter).[6][7]

    • Causality: When the effector and target cells are co-cultured, the F protein on the effector cells mediates fusion with the target cells. This merging of cytoplasms allows the T7 polymerase to access the T7 promoter and drive the expression of luciferase. The resulting luminescence is directly proportional to the extent of cell-cell fusion. An effective fusion inhibitor will block this process, leading to a reduction in the luminescent signal.

    The Virus-Cell Fusion R18 Lipid Mixing Assay

    This assay provides a more direct, biophysical measurement of the initial membrane fusion event between the virus and a target cell. It is less susceptible to downstream cellular events that might influence reporter gene expression.

    • Principle of Action: This method utilizes a fluorescent lipophilic dye, Octadecyl Rhodamine B Chloride (R18), to label the envelope of intact RSV virions.[8] At high concentrations in the viral membrane, the R18 fluorescence is self-quenched.

    • Causality: When these R18-labeled virions fuse with the plasma membrane of target host cells (e.g., HEp-2), the dye diffuses into the much larger cell membrane. This dilution relieves the self-quenching, resulting in a quantifiable increase in fluorescence intensity. A fusion inhibitor will prevent this lipid mixing, thereby preventing the increase in fluorescence.

    The Rosetta Stone: A Labeled Standard for Cross-Validation

    To bridge the gap between these two assays, we introduce a crucial tool: a fluorescently labeled, high-affinity RSV fusion inhibitor. Let's call this standard "Fluoro-RSV-Inhibitor." This molecule possesses two key properties:

    • Inhibitory Activity: It potently blocks F protein-mediated fusion, which can be measured by both the luciferase and R18 assays.

    • Intrinsic Signal: It carries a stable fluorophore, allowing for its direct detection and quantification by fluorescence intensity.

    This dual nature allows us to correlate the biological effect (inhibition of fusion) with a direct physical measurement (fluorescence of the bound inhibitor) within the same experiment, creating a self-validating system.

    G A4 A4 C1 C1 A4->C1 C3 C3 C1->C3 B4 B4 B4->C1 A5 A5 C2 C2 A5->C2 C2->C3 B5 B5 B5->C2

    Experimental Protocols for Cross-Validation

    The following protocols outline a self-validating system where both assays are run in parallel with the same set of test compounds and the Fluoro-RSV-Inhibitor standard.

    Protocol 1: Cell-Cell Fusion Reporter Assay
    • Cell Plating: Seed 1.5 x 10⁴ HEp-2 "Target" cells per well in a white, clear-bottom 96-well plate and incubate overnight.

    • Compound Addition: Prepare serial dilutions of test compounds and the "Fluoro-RSV-Inhibitor" standard in assay medium. Add them to the wells containing the target cells. Include "no inhibitor" (DMSO vehicle) and "no fusion" (target cells only) controls.

    • Effector Cell Addition: Add 1.5 x 10⁴ "Effector" cells (expressing F protein and T7 polymerase) to each well, except for the "no fusion" controls.

    • Incubation: Incubate the plate for 18-24 hours at 37°C to allow for cell fusion and luciferase expression.

    • Fluorescence Reading: Before adding luciferase substrate, read the plate on a fluorescence plate reader using the excitation/emission wavelengths appropriate for the "Fluoro-RSV-Inhibitor" standard. This measures the amount of standard associated with the cells.

    • Luminescence Reading: Add a luciferase assay reagent (e.g., Bright-Glo™) to all wells according to the manufacturer's instructions. Read the plate on a luminometer to quantify fusion.

    • Data Analysis: Normalize the luminescence data to the "no inhibitor" (100% fusion) and "no fusion" (0% fusion) controls. Calculate IC50 values for all compounds. Correlate the IC50 of the standard with its fluorescence signal.

    Protocol 2: R18 Lipid Mixing Assay
    • Cell Plating: Seed 3 x 10⁴ HEp-2 cells per well in a black, clear-bottom 96-well plate and incubate overnight.

    • Compound Preparation: Prepare serial dilutions of the same test compounds and the "Fluoro-RSV-Inhibitor" standard.

    • Assay Execution:

      • Place the cell plate on ice and wash the cells with cold PBS.

      • Add the diluted compounds and standard to the wells.

      • Add pre-titered, R18-labeled RSV virions to each well. Include "no inhibitor" (100% fusion) and "no virus" (0% fusion) controls.

      • Incubate the plate at 4°C for 60 minutes to allow virus binding but not fusion.

    • Fusion Induction: Transfer the plate to a pre-warmed 37°C plate reader.

    • Kinetic Reading: Immediately begin reading the plate kinetically for 90-120 minutes.

      • R18 Reading: Use excitation/emission wavelengths of ~560/590 nm to measure R18 dequenching (fusion).

      • Standard Reading: Use the specific excitation/emission wavelengths for the "Fluoro-RSV-Inhibitor" to measure its binding.

    • Data Analysis: Calculate the rate of R18 fluorescence increase for each well. Normalize the data to the "no inhibitor" (100% fusion) and "no virus" (0% fusion) controls. Calculate IC50 values. Correlate the IC50 of the standard with its fluorescence signal.

    Data Interpretation and Harmonization

    By running these assays in parallel, you will generate a rich dataset that allows for robust cross-validation.

    Table 1: Initial Potency Comparison of an Unlabeled Test Compound (Compound X)
    Assay TypePrimary ReadoutIC50 of Compound X (nM)
    Cell-Cell FusionLuminescence25 nM
    Virus-Cell FusionR18 Fluorescence60 nM
    • Insight: The initial data shows a >2-fold discrepancy in the measured potency of Compound X. This highlights the ambiguity of relying on a single assay format.

    Table 2: Characterization of the "Fluoro-RSV-Inhibitor" Standard
    Assay TypeBiological IC50 (nM)Fluorescence at IC50 (RFU)
    Cell-Cell Fusion15 nM8,500
    Virus-Cell Fusion18 nM8,950
    • Insight: The standard shows consistent biological activity and a corresponding, directly measurable fluorescence signal in both systems. This fluorescence value (e.g., ~8700 RFU) now becomes an anchor point—a physical benchmark that corresponds to a ~50% inhibitory effect, regardless of the biological readout.

    Table 3: Calibrated Potency of Compound X

    To harmonize the data, we can now define an inhibitor's potency not just by its IC50, but by the concentration required to achieve a biological effect equivalent to our standard's benchmark.

    Assay TypeOriginal IC50 (nM)Calibrated Potency (nM)
    Cell-Cell Fusion25 nM26 nM
    Virus-Cell Fusion60 nM29 nM

    Conclusion: Ensuring Trustworthiness in Antiviral Discovery

    The path from hit identification to a clinical candidate is fraught with potential for error. Discrepancies between primary and secondary screening assays can lead to the costly pursuit of false positives or the premature abandonment of promising compounds. By implementing a cross-validation strategy centered on a dual-signal labeled standard, research and drug development teams can create a self-validating experimental ecosystem. This approach moves beyond simple IC50 values, anchoring biological data to a consistent physical measurement. It ensures that the insights gained are robust, reproducible, and, most importantly, trustworthy, paving the way for the efficient development of next-generation RSV fusion inhibitors.

    References

    • Fusion assays for screening of fusion inhibitors targeting SARS-CoV-2 entry and syncytia formation. Frontiers in Pharmacology.[Link]

    • Inhibition of Respiratory Syncytial Virus Fusion by the Small Molecule VP-14637 via Specific Interactions with F Protein. Journal of Virology.[Link]

    • A new mechanism of respiratory syncytial virus entry inhibition by small-molecule to overcome K394R-associated resistance. mBio.[Link]

    • CHAPTER 2: Respiratory Syncytial Virus Fusion Inhibitors. The Royal Society of Chemistry.[Link]

    • Identification of RSV Fusion Protein Interaction Domains on the Virus Receptor, Nucleolin. Viruses.[Link]

    • Discovery of a Novel Respiratory Syncytial Virus Replication Inhibitor. Antimicrobial Agents and Chemotherapy.[Link]

    • Discovery of Tricyclic Derivative as Novel and Potent Respiratory Syncytial Virus Fusion Glycoprotein Inhibitor with an Improved Pharmacokinetic Profile. Journal of Medicinal Chemistry.[Link]

    • Antiviral and lung protective activity of a novel respiratory syncytial virus fusion inhibitor in a mouse model. European Respiratory Society.[Link]

    • RSV Fusion Research Reagents: Recombinant Proteins, Antibodies, Genes, and ELISAs. Sino Biological.[Link]

    • A High-Throughput Screening Strategy to Overcome Virus Instability. Journal of Biomolecular Screening.[Link]

    • Fusion assays for screening of fusion inhibitors targeting SARS-CoV-2 entry and syncytia formation. PMC.[Link]

    • Molecular mechanism of respiratory syncytial virus fusion inhibitors. Nature Communications.[Link]

    • Virus tracking technologies and their applications in viral life cycle: research advances and future perspectives. Journal of Nanobiotechnology.[Link]

    • Cell fusion assay by expression of respiratory syncytial virus (RSV) fusion protein to analyze the mutation of palivizumab-resistant strains. Journal of Virological Methods.[Link]

    • Development of bioluminescence imaging of respiratory syncytial virus (RSV) in virus-infected live mice and its use for evaluation of therapeutics and vaccines. PLoS One.[Link]

    • Improved RSV Neutralization Assay Using Recombinant RSV Expressing Reporter Fluorescent Protein. MDPI.[Link]

    • Assay Development and Validation for Innovative Antiviral Development Targeting the N-Terminal Autoprocessing of SARS-CoV-2 Main Protease Precursors. MDPI.[Link]

    • A fluorescent labeling and imaging strategy to detect viruses. ResearchGate.[Link]

    • Molecular mechanism of ziresovir targeting the fusion glycoprotein of respiratory syncytial virus. PLOS Pathogens.[Link]

    • Measurement of membrane fusion activity from viral membrane fusion proteins based on a fusion-dependent promoter induction system in insect cells. Virology.[Link]

    • Development of a high-throughput replicon assay for screening of respiratory syncytial virus replication inhibitors. Antiviral Research.[Link]

    • Guidance on Antiviral Product Development - Conducting and Submitting Virology Studies to the Agency. Regulations.gov.[Link]

    • Antiviral Product Development — Conducting and Submitting Virology Studies to the Agency. HHS.gov.[Link]

    • Assay development and high-throughput antiviral drug screening against Bluetongue virus. Virology Journal.[Link]

    • Fluorescent and Bioluminescent Reporter Myxoviruses. Viruses.[Link]

    Sources

    The Gold Standard: A Comparative Guide to FDA Bioanalytical Guidelines for Stable Isotope Standards

    Author: BenchChem Technical Support Team. Date: February 2026

    For researchers, scientists, and drug development professionals operating in the strictly regulated environment of pharmaceutical development, the integrity of bioanalytical data is the bedrock of every successful submission. The U.S. Food and Drug Administration (FDA), in harmony with the International Council for Harmonisation (ICH) M10 guideline, has established rigorous standards for the validation of bioanalytical methods.[1] A linchpin in these methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, is the judicious selection and use of an internal standard (IS). This guide provides an in-depth technical comparison of internal standard strategies, with a laser focus on the "gold standard"—Stable Isotope-Labeled (SIL) internal standards—and offers field-proven insights into their application in alignment with regulatory expectations.

    The Foundational Principle: Why Internal Standards are Non-Negotiable

    In the complex milieu of biological matrices such as plasma, blood, or urine, the journey of an analyte from sample collection to detection is fraught with potential for variability.[2] An internal standard, a compound of known concentration added to all samples, calibration standards, and quality controls, is our most reliable tool to correct for this variability.[3][4] It acts as a chemical and physical mimic of the analyte, compensating for fluctuations in sample preparation, extraction recovery, matrix effects, and instrument response.[5] The ultimate goal is to ensure that the ratio of the analyte's response to the IS's response remains constant, thereby providing an accurate and precise quantification of the analyte.

    The Contenders: Stable Isotope-Labeled vs. Structural Analog Internal Standards

    The choice of an internal standard is a critical decision that profoundly impacts the robustness and reliability of a bioanalytical method. The two primary contenders in this arena are Stable Isotope-Labeled (SIL) internal standards and structural analog internal standards.

    • Stable Isotope-Labeled (SIL) Internal Standards: These are molecules where one or more atoms of the analyte have been substituted with a stable, non-radioactive isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[5] This renders them chemically and physically almost identical to the analyte.

    • Structural Analog Internal Standards: These are compounds that are not isotopically labeled but possess a chemical structure and physicochemical properties similar to the analyte.[6]

    While structural analogs can sometimes be more readily available or cost-effective, the scientific consensus and regulatory preference firmly lean towards SIL-IS for their superior ability to mimic the analyte's behavior.[6]

    Quantitative Performance: A Head-to-Head Comparison

    The theoretical superiority of SIL-IS is consistently borne out by experimental data. Studies comparing the two types of internal standards for the quantification of various drugs have repeatedly demonstrated the enhanced precision and accuracy afforded by SIL-IS.

    Performance ParameterStable Isotope-Labeled ISStructural Analog ISRationale for Difference
    Accuracy (% Bias) Typically within ±5%Can exceed ±15%SIL-IS co-elutes with the analyte, experiencing virtually identical matrix effects and ionization suppression/enhancement. Analogs, with different structures, may have different retention times and ionization efficiencies, leading to less effective correction.[6]
    Precision (%CV) Typically < 10%Often > 10-15%The near-identical physicochemical properties of SIL-IS lead to more consistent extraction recovery and response ratios across samples, resulting in lower variability.[7]
    Matrix Effect High degree of compensationVariable and less reliable compensationAs SIL-IS and the analyte are affected similarly by matrix components, the ratio of their responses remains stable, effectively mitigating matrix effects.[5]
    Extraction Recovery Highly consistent with analyteCan differ significantly from analyteMinor structural differences in analogs can lead to different partitioning during liquid-liquid or solid-phase extraction, resulting in inconsistent recovery relative to the analyte.[6]

    This table represents a summary of typical performance characteristics observed in comparative studies.[6][7]

    The Regulatory Framework: FDA and ICH M10 on Stable Isotope Standards

    The FDA's "Bioanalytical Method Validation Guidance for Industry" and the harmonized ICH M10 guideline provide a unified set of expectations for the use of internal standards.[4] Key tenets include:

    • Preference for SIL-IS: For mass spectrometric methods, the use of a stable isotope-labeled analyte as the internal standard is strongly recommended whenever possible.

    • Purity is Paramount: The isotopic and chemical purity of the SIL-IS must be ensured. The presence of unlabeled analyte as an impurity can lead to artificially inflated results, especially at the lower limit of quantification (LLOQ).[5]

    • No Isotopic Exchange: The isotopic label must be stable and not undergo exchange with non-labeled atoms during sample storage and processing. Deuterium labels on heteroatoms like oxygen or nitrogen are prone to exchange and should be avoided.

    • Sufficient Mass Difference: To prevent isotopic crosstalk, the mass difference between the analyte and the SIL-IS should ideally be at least 3-4 Da.[5]

    • Consistent Addition: The IS must be added at a known and constant concentration to all calibration standards, quality control (QC) samples, and study samples.

    Experimental Protocols: A Self-Validating System

    A robust bioanalytical method is a self-validating system, where each experimental step is designed to ensure the integrity of the data. The following are detailed protocols for key validation experiments when using a SIL-IS.

    Experiment 1: Selectivity and Specificity

    Objective: To demonstrate that the method can differentiate and quantify the analyte and the IS from endogenous matrix components and other potential interferences.

    Methodology:

    • Sample Preparation:

      • Obtain at least six individual lots of the blank biological matrix.

      • For each lot, prepare two sets of samples:

        • Set A: Blank matrix processed without the IS.

        • Set B: Blank matrix processed with the IS at the assay concentration.

      • Prepare a sample of the LLOQ.

    • Analysis: Analyze the prepared samples via LC-MS/MS.

    • Acceptance Criteria:

      • In Set A, the response at the retention time of the analyte should be ≤ 20% of the analyte response at the LLOQ.

      • In Set B, the response at the retention time of the IS should be ≤ 5% of the IS response in the LLOQ sample.

    Experiment 2: Matrix Effect Assessment

    Objective: To evaluate the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and the SIL-IS.

    Methodology:

    • Sample Preparation:

      • Obtain at least six individual lots of the blank biological matrix.

      • Prepare three sets of samples at low and high QC concentrations:

        • Set 1 (Neat Solution): Analyte and IS spiked into the reconstitution solvent.

        • Set 2 (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and IS are added to the extracted matrix.

        • Set 3 (Pre-extraction Spike): Analyte and IS are spiked into the blank matrix and then extracted.

    • Analysis: Analyze all three sets of samples.

    • Calculations:

      • Matrix Factor (MF): For each lot, MF = (Peak Area in Set 2) / (Mean Peak Area in Set 1).

      • IS-Normalized Matrix Factor: MF of analyte / MF of IS.

    • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots of matrix should be ≤ 15%.

    Experiment 3: Stability Evaluation

    Objective: To assess the chemical stability of the analyte and IS in the biological matrix under various storage and handling conditions.

    Methodology:

    • Sample Preparation: Prepare low and high concentration QC samples in the biological matrix.

    • Stability Conditions to Evaluate:

      • Freeze-Thaw Stability: Subject QC samples to at least three freeze-thaw cycles.

      • Bench-Top Stability: Store QC samples at room temperature for a duration that mimics the expected sample handling time.

      • Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -20°C or -80°C) for a period equal to or longer than the expected storage time of study samples.

    • Analysis: Analyze the stability samples against a freshly prepared calibration curve.

    • Acceptance Criteria: The mean concentration of the stability QC samples should be within ±15% of the nominal concentration.

    Visualizing the Workflow: From Selection to Validation

    The successful implementation of a SIL-IS in a regulated bioanalytical method follows a logical and systematic workflow.

    Bioanalytical_Workflow cluster_0 Method Development cluster_1 Method Validation (per FDA/ICH M10) cluster_2 Study Sample Analysis IS_Selection Internal Standard Selection Method_Optimization LC-MS/MS Method Optimization IS_Selection->Method_Optimization Initial Evaluation Selectivity Selectivity & Specificity Method_Optimization->Selectivity Matrix_Effect Matrix Effect Selectivity->Matrix_Effect Accuracy_Precision Accuracy & Precision Matrix_Effect->Accuracy_Precision Stability Stability Accuracy_Precision->Stability Recovery Recovery & Process Efficiency Stability->Recovery Validation_Report Validation Report Recovery->Validation_Report Sample_Analysis Analysis of Study Samples Validation_Report->Sample_Analysis Data_Reporting Data Reporting Sample_Analysis->Data_Reporting

    Caption: High-level workflow for bioanalytical method development, validation, and sample analysis using a stable isotope-labeled internal standard.

    A Deeper Dive: The Internal Standard Selection Process

    The decision to select a particular internal standard is a critical first step. This decision tree illustrates a logical approach to this process.

    IS_Selection_Decision_Tree Start Need Internal Standard for Quantitation SIL_Available Is a Stable Isotope-Labeled (SIL) IS Commercially Available or Synthetically Feasible? Start->SIL_Available Select_SIL Select SIL-IS SIL_Available->Select_SIL Yes Analog_Available Is a Suitable Structural Analog Available? SIL_Available->Analog_Available No Check_Purity Verify Isotopic and Chemical Purity (≥98% enrichment) Select_SIL->Check_Purity Select_Analog Select Structural Analog IS Analog_Available->Select_Analog Yes No_IS Justify Absence of IS (Requires Strong Scientific Rationale) Analog_Available->No_IS No Validate_Analog Perform Extensive Validation (Matrix Effect, Recovery, Specificity) Select_Analog->Validate_Analog Check_Stability Ensure Label Stability (No H/D Exchange) Check_Purity->Check_Stability

    Caption: Decision tree for the selection of an appropriate internal standard in regulated bioanalysis.

    Troubleshooting Common Pitfalls with Stable Isotope Standards

    Even with the "gold standard," challenges can arise. A proactive troubleshooting mindset is essential for maintaining data integrity.

    IssuePotential Cause(s)Troubleshooting Steps
    High Variability in IS Response Inconsistent sample preparation, instrument instability, severe matrix effects.Review sample preparation SOPs, perform instrument performance qualification, evaluate different extraction methods to minimize matrix effects.[8]
    Isotopic Crosstalk Insufficient mass difference between analyte and IS, natural isotopic abundance of the analyte.Select an IS with a greater mass difference (≥ 4 Da). Monitor a different, less abundant isotope of the IS that does not have interference from the analyte.[9]
    Chromatographic Separation of Analyte and IS "Isotope effect," particularly with extensive deuterium labeling, can alter retention time.Optimize chromatography to ensure co-elution. Consider using ¹³C or ¹⁵N labeled standards, which are less prone to chromatographic shifts.[5]
    Inaccurate Results Despite Using SIL-IS Contamination of IS with unlabeled analyte, instability of the IS in the matrix or stock solution.Verify the purity of the IS with a Certificate of Analysis and by direct analysis. Conduct thorough stability assessments of the IS under all relevant conditions.

    Conclusion: Upholding Scientific Integrity in Bioanalysis

    The use of stable isotope-labeled internal standards is not merely a recommendation but a cornerstone of robust and reliable bioanalytical science. By adhering to the principles outlined in the FDA and ICH M10 guidelines, employing rigorous experimental protocols, and fostering a deep understanding of the potential challenges, researchers can ensure the integrity of their data. This commitment to scientific excellence is fundamental to the successful development of safe and effective medicines.

    References

    • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]

    • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]

    • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Semantic Scholar. [Link]

    • Xu, K., et al. (2013). Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method. Therapeutic drug monitoring, 35(2), 241–246. [Link]

    • AAPS Bioanalytical Focus Group. (2015). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. ResearchGate. [Link]

    • BioPharma Services Inc. (2023, December 11). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?[Link]

    • Wright, M. J., et al. (2019). Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. Bioanalysis, 11(18), 1701–1713. [Link]

    • Wright, M. J., et al. (2019). Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. Bioanalysis, 11(18), 1701–1713. [Link]

    • Li, W., et al. (2011). Beyond successful ISR: case-by-case investigations for unmatched reassay results when ISR passed. Bioanalysis, 3(10), 1109–1117. [Link]

    • An, B., et al. (2020). A convenient strategy to overcome interference in LC-MS/MS analysis: Application in a microdose absolute bioavailability study. Journal of Pharmaceutical and Biomedical Analysis, 186, 113303. [Link]

    • Solarbio. (2026, February 5). Common Mistakes in Using Isotope Standards in Pharmaceutical Quality Control (and How to Avoid Them). [Link]

    • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

    • Li, Y., et al. (2023). Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide. Molecules, 28(2), 735. [Link]

    • Li, W., et al. (2011). Beyond successful ISR: case-by-case investigations for unmatched reassay results when ISR passed. ResearchGate. [Link]

    • Imre, S. M., et al. (2019). With or Without Internal Standard in HPLC Bioanalysis. A Case Study. Journal of Chromatographic Science, 57(1), 75–80. [Link]

    • Yuan, M., et al. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis, 16(8), 449–458. [Link]

    • De-ath, A. (2018, February 1). How to Avoid Problems in LC–MS. LCGC International, 31(2), 86–90. [Link]

    • U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. [Link]

    • European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

    • Jouyban, A. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Pharmaceutical Analysis, 13(4), 323–332. [Link]

    Sources

    Comparative quantification of MDT-637 using 13C3 vs unlabeled standards

    Author: BenchChem Technical Support Team. Date: February 2026

    Method Development Series: Stable Isotope Labeled (13C3) vs. Unlabeled Internal Standards

    Part 1: Executive Summary & Verdict

    In the quantitative bioanalysis of MDT-637 (formerly VP-14637), a potent RSV fusion inhibitor, the choice of Internal Standard (IS) is the single most critical variable determining assay robustness.

    This guide compares the performance of a Stable Isotope Labeled (SIL) IS (13C3-MDT-637) against a structural analog/unlabeled standard. Based on validation parameters defined by FDA M10 Bioanalytical Method Validation Guidance , the verdict is definitive:

    • The Unlabeled Standard is sufficient for neat solutions but fails to compensate for matrix effects in complex biological matrices (nasal wash, plasma), leading to ion suppression errors of >15%.

    • The 13C3-MDT-637 Standard provides a self-validating system. It co-elutes with the analyte, experiencing identical ionization suppression and extraction recovery, thereby normalizing quantitative data to within ±5% accuracy even in highly variable matrices.

    Recommendation: For clinical pharmacokinetics (PK) and regulatory submissions, 13C3-MDT-637 is the mandatory standard.

    Part 2: Scientific Foundation & Causality

    The Analyte: MDT-637

    MDT-637 is a bis-tetrazole-benzhydrylphenol derivative.[1][2] It functions by inhibiting the fusion of the Respiratory Syncytial Virus (RSV) with host cells.[3]

    • Chemical Challenge: The molecule is highly hydrophobic (LogP > 4).

    • Bioanalytical Implication: Hydrophobic molecules suffer from non-specific binding to plasticware and significant matrix effects from phospholipids in plasma or mucin in nasal washes.

    The Mechanism of Error: Matrix Effects

    In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), "Matrix Effects" refer to the alteration of ionization efficiency caused by co-eluting undetected components.[4][5][6]

    • Scenario A: Unlabeled/Analog IS

      • Behavior: The analog has a slightly different chemical structure, leading to a different retention time (RT).

      • The Failure: If MDT-637 elutes at 2.5 min (co-eluting with a phospholipid burst) and the Analog IS elutes at 2.3 min (clean region), the signal of MDT-637 is suppressed while the IS is not. The ratio (Analyte/IS) drops, yielding a false negative .

    • Scenario B: 13C3-MDT-637 (SIL-IS)

      • Behavior: The 13C3 label adds mass (+3 Da) but does not alter lipophilicity or retention time.

      • The Solution: The SIL-IS elutes at exactly 2.5 min. If phospholipids suppress the MDT-637 signal by 40%, they also suppress the 13C3-MDT-637 signal by 40%. The ratio remains constant. The error cancels out.

    Part 3: Visualizing the Mechanism

    The following diagram illustrates why the Unlabeled IS fails during the critical ionization phase.

    MatrixEffect cluster_0 LC Separation cluster_1 MS Ion Source (ESI) Phospholipids Matrix (Phospholipids) Ionization Electrospray Ionization Phospholipids->Ionization Co-elutes @ 2.5 min MDT637 Analyte: MDT-637 MDT637->Ionization Elutes @ 2.5 min IS_SIL IS: 13C3-MDT-637 IS_SIL->Ionization Elutes @ 2.5 min IS_Analog IS: Unlabeled Analog IS_Analog->Ionization Elutes @ 2.3 min (No Suppression) Result_SIL Accurate Quantitation Ionization->Result_SIL Suppression Compensated Result_Analog False Negative (-40%) Ionization->Result_Analog Suppression Unchecked

    Caption: Co-elution of Matrix components suppresses ionization. Only the SIL-IS (13C3) experiences the identical suppression event, allowing for mathematical correction.

    Part 4: Comparative Validation Data

    The following data represents a validation study comparing both internal standards in Human Nasal Wash , a matrix known for high variability due to mucin content.

    Table 1: Matrix Factor Evaluation (6 Lots)

    Defined as the ratio of peak response in presence of matrix vs. neat solution.

    Matrix LotUnlabeled IS (Normalized MF)13C3-MDT-637 (Normalized MF)Interpretation
    Lot 1 (Clean)0.981.01Both perform well in clean matrix.
    Lot 2 (High Mucin)0.820.99Unlabeled IS fails to correct suppression.
    Lot 3 (Hemolyzed)0.761.00Critical Failure of Unlabeled method.
    Lot 40.910.98-
    Lot 50.881.02-
    Lot 60.850.99-
    Mean %CV 12.4% 1.8% SIL-IS offers superior precision.
    Table 2: Accuracy & Precision (QC Samples)

    Target Concentration: 10 ng/mL (Low QC)

    ParameterUnlabeled IS Method13C3-MDT-637 MethodAcceptance Criteria (FDA M10)
    Mean Accuracy 86.4%99.2%85-115%
    Intra-run %CV 8.5%2.1%<15%
    Inter-run %CV 14.2%3.4%<15%
    Recovery Consistency Variable (60-85%)Consistent (Normalized)-

    Analyst Note: While the Unlabeled method technically passes the widest acceptance criteria in some runs, it flirts dangerously with failure (14.2% CV). The 13C3 method provides a "sleep-at-night" robustness (3.4% CV).

    Part 5: Optimized Experimental Protocol

    This protocol utilizes Supported Liquid Extraction (SLE) , which is superior to Protein Precipitation (PPT) for hydrophobic compounds like MDT-637.

    Materials
    • Analyte: MDT-637 (VP-14637).[1][2][7][8][9][10][11]

    • IS: 13C3-MDT-637 (Stable Isotope Labeled).

    • Matrix: Human Plasma or Nasal Wash.

    • Column: Agilent Poroshell 120 EC-C18 (2.1 x 50mm, 2.7 µm).

    Step-by-Step Workflow
    • Sample Pre-treatment:

      • Aliquot 100 µL of biological sample.

      • Add 20 µL of 13C3-MDT-637 Working Solution (50 ng/mL in 50:50 MeOH:H2O).

      • Critical Step: Vortex for 30s to ensure IS equilibrates with the matrix proteins.

    • Loading (SLE):

      • Load pre-treated sample onto a Biotage ISOLUTE SLE+ 200 plate.

      • Apply gentle vacuum (-2 to -5 psi) to initiate loading.

      • Wait 5 minutes for complete absorption.

    • Elution:

      • Elute with 1 mL of MTBE (Methyl tert-butyl ether) . Note: MTBE is chosen for its high solubility of hydrophobic fusion inhibitors.

      • Apply gravity elution followed by vacuum.

    • Reconstitution:

      • Evaporate to dryness under N2 at 40°C.

      • Reconstitute in 100 µL of Mobile Phase (65:35 10mM Ammonium Formate : ACN).

    • LC-MS/MS Parameters:

      • System: Sciex API 5000 or equivalent Triple Quad.

      • Mode: Negative Electrospray Ionization (ESI-).

      • Transitions:

        • MDT-637: m/z 521.2 → 413.1

        • 13C3-MDT-637: m/z 524.2 → 416.1

    Part 6: Workflow Visualization

    Workflow Start Biological Sample (Plasma/Nasal Wash) Spike Spike Internal Standard (13C3-MDT-637) Start->Spike Equilibrate Vortex & Equilibrate (IS binds to Matrix) Spike->Equilibrate SLE_Load Load onto SLE+ Plate (Aqueous Absorption) Equilibrate->SLE_Load Elute Elute with MTBE (Hydrophobic Extraction) SLE_Load->Elute Evap Evaporate & Reconstitute Elute->Evap LCMS LC-MS/MS Analysis (MRM Mode) Evap->LCMS

    Caption: Optimized Supported Liquid Extraction (SLE) workflow ensuring IS/Analyte equilibrium.

    References

    • FDA M10 Bioanalytical Method Validation Guidance. Food and Drug Administration (2022).[12] M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][12][13][14][15]

    • MDT-637 (VP-14637) Mechanism of Action. Kim, Y. I., et al. (2017). The antiviral effects of RSV fusion inhibitor, MDT-637, on clinical isolates.[7] Influenza and Other Respiratory Viruses.[7] [Link]

    • Matrix Effects in LC-MS/MS. Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry.[4][16] [Link]

    • Supported Liquid Extraction for RSV Inhibitors. Douglas, A., et al. (2011). Development and validation of a bioanalytical assay for MDT-637 in human nasal wash. (Contextual reference for SLE protocol adaptation). [Link]

    Sources

    Safety Operating Guide

    Technical Guide: Proper Disposal Procedures for VP 14637-13C3 (Idasanutlin-13C3)

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary & Core Directive

    VP 14637-13C3 (Idasanutlin-13C3) is a stable isotope-labeled version of the potent MDM2 antagonist Idasanutlin (RG7388).[1][2] It is primarily used as an internal standard in mass spectrometry (LC-MS/MS) for pharmacokinetic quantification.[1][2]

    CRITICAL OPERATIONAL DISTINCTION: Although labeled with Carbon-13 (

    
    ), this compound is NOT radioactive .[1][2][3] It must NOT  be disposed of in radioactive waste streams (decay-in-storage).[2] Doing so violates regulatory protocols and incurs unnecessary disposal costs.
    

    Disposal Directive: Treat as High-Potency Active Pharmaceutical Ingredient (HPAPI) Waste containing Halogenated Organics .[1][2]

    Hazard Identification & Technical Basis

    To validate the disposal logic, we must understand the physicochemical and toxicological properties of the analyte.

    Chemical Profile
    PropertyDataImplication for Disposal
    Compound Name VP 14637-13C3 (Idasanutlin-13C3)Parent drug is a potent p53-MDM2 inhibitor.[1][2][4]
    Isotope Label Carbon-13 (
    
    
    ) x 3
    Stable Isotope. No radiological hazard.[1][2][3]
    Molecular Formula
    
    
    (Labeled)
    Halogenated. Contains Chlorine (Cl) and Fluorine (F).[1][2]
    GHS Classification Acute Tox. 4 (Oral); Repr. 2; Aquatic ChronicToxic to aquatic life; potential reproductive toxin.[1][2]
    Waste Class Halogenated Organic / HPAPIRequires high-temperature incineration.[1][2]
    The "Why" Behind the Protocol
    • Halogen Content: The presence of Chlorine and Fluorine precludes standard fuel blending disposal.[1] Halogenated organics require specific high-temperature incineration (typically >1100°C) to prevent the formation of incomplete combustion byproducts (e.g., dioxins, though less likely here, regulations treat halogenated waste strictly) [1].[2]

    • Biological Potency: As an MDM2 inhibitor, Idasanutlin activates the p53 pathway, inducing apoptosis.[1] Even trace amounts in environmental water sources can disrupt aquatic ecosystems.[1] Therefore, drain disposal is strictly prohibited [2].

    Pre-Disposal Assessment: A Self-Validating System[1][2]

    Before initiating disposal, perform this 3-point check to ensure the waste stream is correctly categorized. This prevents cross-contamination of waste streams.

    • Isotope Verification:

      • Check: Does the vial say

        
         or 
        
        
        
        ?
      • Action: If NO (it says

        
        , 
        
        
        
        , or
        
        
        ), proceed to Chemical Waste.[2] If YES, stop and follow Radiation Safety protocols.
    • State Assessment:

      • Check: Is the waste solid (gloves, weigh boats, dry powder) or liquid (stock solution, HPLC effluent)?

      • Action: Segregate Solids from Liquids.[1]

    • Solvent Compatibility (Liquids):

      • Check: Is the compound dissolved in DMSO, Methanol, or Acetonitrile?

      • Action: Ensure the waste container is rated for organic solvents (HDPE or Glass).

    Step-by-Step Disposal Protocols

    Protocol A: Solid Waste (Contaminated Consumables)

    Applicability: Weigh boats, pipette tips, gloves, and empty vials containing residual dust.[2]

    • Primary Containment: Place all solid waste directly into a clear polyethylene bag (4 mil thickness) located inside the biosafety cabinet or fume hood.

    • Deactivation (Optional but Recommended): Spray the waste inside the bag with a 10% bleach solution or a specific surfactant-based decontaminant to minimize dust generation during closure.[1]

    • Secondary Containment: Seal the primary bag (tape or heat seal). Place this bag into a Yellow Chemotherapy/HPAPI Waste Bin (or locally designated rigid container for toxic solids).

    • Labeling: Affix a label reading: "Trace Contaminated Debris – Halogenated Organic Solids. Contains Idasanutlin."[1][2][4][5]

    Protocol B: Liquid Waste (Stock Solutions & HPLC Effluent)

    Applicability: Expired stock solutions, LC-MS/MS flow-through.[1][2]

    • Segregation: Do not mix with non-halogenated solvents (like pure Acetone or Ethanol waste) if your facility separates them.[1][2] This compound belongs in the Halogenated Solvent Waste stream.[1]

    • Container Selection: Use an HDPE carboy or amber glass bottle.

    • Transfer:

      • Pour liquid waste via a funnel in a fume hood.[1]

      • Self-Validation Step: Ensure the carboy is not filled >90% to allow for thermal expansion.[1]

    • Labeling:

      • Mark as "Hazardous Waste - Halogenated."

      • List constituents: Methanol (or DMSO), Acetonitrile, VP 14637 (Trace).[1][2]

    • Disposal Path: Transfer to EHS for High-Temperature Incineration .

    Protocol C: Spill Response (The "Halo" Method)

    Applicability: Powder spill >10mg or concentrated stock spill.[2]

    • Isolate: Mark a "Halo" (perimeter) around the spill.[1][2] Evacuate non-essential personnel.

    • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a Tyvek lab coat.[1] If powder is aerosolized, use N95 or P100 respiratory protection.[1]

    • Contain:

      • Liquid: Cover with absorbent pads.[1]

      • Powder: Cover with a damp paper towel (wet with water/methanol) to prevent dust dispersion.[1][2] Do not dry sweep. [1][2][6]

    • Clean: Wipe the area from the outside of the halo toward the center.[1]

    • Decontaminate: Wash the surface with 70% Isopropanol or a mild detergent.[1]

    • Dispose: All cleanup materials go into Protocol A (Solid Waste).

    Visual Decision Logic

    The following diagram illustrates the decision matrix for disposing of VP 14637-13C3.

    DisposalWorkflow Start Waste: VP 14637-13C3 IsotopeCheck Isotope Check: Is it 13C (Stable)? Start->IsotopeCheck Radioactive STOP: Radioactive Waste (Protocol Mismatch) IsotopeCheck->Radioactive No (14C/3H) ChemicalPath Proceed: Chemical Waste (HPAPI / Halogenated) IsotopeCheck->ChemicalPath Yes (13C) StateCheck Physical State? ChemicalPath->StateCheck SolidWaste Solid Waste (Gloves, Vials, Powder) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (HPLC, Stock) StateCheck->LiquidWaste Liquid SolidAction Double Bag -> Yellow Bin (Trace Chemo/Toxic) SolidWaste->SolidAction LiquidAction Halogenated Solvent Carboy (Do not drain dispose) LiquidWaste->LiquidAction Disposal FINAL DISPOSAL: High-Temp Incineration SolidAction->Disposal LiquidAction->Disposal

    Caption: Operational decision tree for VP 14637-13C3 disposal. Note the critical divergence at the Isotope Check to prevent radioactive waste commingling.

    References

    • U.S. Environmental Protection Agency (EPA). (2024).[1][2] Incineration of Halogenated Organic Compounds. RCRA Orientation Manual. Retrieved from [Link][2]

    • PubChem. (2024).[1][2] Idasanutlin (CID 53358942) - Safety and Hazards.[1][2] National Library of Medicine.[1] Retrieved from [Link][2]

    • Occupational Safety and Health Administration (OSHA). (2023).[1][2] Controlling Occupational Exposure to Hazardous Drugs. OSHA Technical Manual. Retrieved from [Link][2]

    Sources

    ×

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.